molecular formula C12H15N3O B1317421 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine CAS No. 955584-85-7

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B1317421
CAS No.: 955584-85-7
M. Wt: 217.27 g/mol
InChI Key: WODOANAQOYZKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-10-11(12(13)15-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOANAQOYZKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of 4-Methoxyphenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and therapeutic utility of 4-methoxyphenyl pyrazole derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

The pyrazole scaffold, particularly when substituted with a 4-methoxyphenyl moiety, represents a "privileged structure" in medicinal chemistry. This specific substitution pattern leverages the electron-donating properties of the methoxy group (


) and its capacity as a weak hydrogen bond acceptor to modulate pharmacokinetics and binding affinity.

This guide analyzes the critical SAR determinants of these derivatives across two primary therapeutic axes: dual EGFR/VEGFR-2 kinase inhibition (Anticancer) and COX-2 selective inhibition (Anti-inflammatory) . It provides validated synthetic protocols and mechanistic insights grounded in recent experimental data.

Chemical Space & Synthetic Methodology

The construction of 1,3,5-trisubstituted pyrazoles containing a 4-methoxyphenyl group typically proceeds via the cyclocondensation of chalcones with hydrazines. This route is preferred for its regioselectivity and high yields.

Validated Synthesis Protocol: Claisen-Schmidt/Cyclization

Target Compound: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Key intermediate for bioactive derivatives).

Reagents:

  • 4-Methoxyacetophenone (1.0 eq)

  • 4-Chlorophenylhydrazine hydrochloride (1.1 eq)

  • Vilsmeier-Haack Reagent (

    
    /DMF)[1][2]
    
  • Ethanol, Glacial Acetic Acid[3]

Step-by-Step Protocol:

  • Chalcone Formation (Precursor):

    • Dissolve 4-methoxyacetophenone (10 mmol) and the appropriate aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol (20 mL).

    • Add 10% NaOH (aq) dropwise at 0°C. Stir at room temperature for 12 hours.

    • Neutralize with HCl. Filter the precipitate (Chalcone) and recrystallize from ethanol.[2][4]

    • Validation: Appearance of alkene protons (

      
       7.5-7.9 ppm, 
      
      
      
      Hz) in
      
      
      -NMR.[5]
  • Pyrazoline Cyclization:

    • Reflux the chalcone (5 mmol) with 4-chlorophenylhydrazine hydrochloride (5.5 mmol) in glacial acetic acid (10 mL) for 6–8 hours.

    • Pour into crushed ice. Filter the solid.[2][4]

    • Mechanism:[6][7][8] The hydrazine nitrogen attacks the

      
      -carbon of the enone, followed by intramolecular dehydration.
      
  • Formylation (Optional for C4-functionalization):

    • Treat the pyrazoline/pyrazole intermediate with Vilsmeier reagent (

      
       in DMF) at 0–5°C, then heat to 70°C for 4 hours.
      
    • Hydrolyze with sodium acetate solution.

    • Yield: Typically 65–85%.

Synthetic Pathway Visualization

The following diagram illustrates the regioselective synthesis logic.

SynthesisPathway Start1 4-Methoxyacetophenone Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Start1->Chalcone Claisen-Schmidt (NaOH/EtOH) Start2 Aryl Aldehyde Start2->Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine (AcOH, Reflux) Hydrazine Aryl Hydrazine (R-NH-NH2) Hydrazine->Pyrazoline Final 1,3,5-Trisubstituted 4-Methoxyphenyl Pyrazole Pyrazoline->Final Oxidation/Dehydration

Caption: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles via chalcone intermediates.

Pharmacological Targets & SAR Analysis

Anticancer Activity (EGFR & VEGFR-2 Inhibition)

The 4-methoxyphenyl group is critical in dual kinase inhibitors. It mimics the ATP adenine ring's interaction or occupies the hydrophobic pocket II in the kinase domain.

  • Key Finding: Compound 12 (a pyrazole-pyrimidine hybrid) demonstrated an

    
     of 0.071 µM  against EGFR and 0.098 µM  against VEGFR-2 [1].
    
  • Mechanistic Role: The methoxy group at the para-position of the phenyl ring (attached to C3 or N1 of pyrazole) functions as a lipophilic spacer that also provides a specific electronic environment (electron donation) to stabilize the

    
    -stacking interactions within the active site.
    

SAR Logic for Kinase Inhibition:

  • Position 1 (N1): A bulky hydrophobic group (e.g., 4-chlorophenyl or 4-methoxyphenyl) is essential for occupying the hydrophobic region of the ATP binding pocket.

  • Position 3 (C3): The 4-methoxyphenyl group here is optimal. Replacing

    
     with 
    
    
    
    or electron-withdrawing groups (
    
    
    ) drastically reduces potency, suggesting the oxygen atom participates in water-mediated H-bonding or dipole interactions.
  • Position 4 (C4): Functionalization with heteroaryl moieties (e.g., pyrimidine, thiazole) creates "hybrid" inhibitors that extend into the solvent-accessible region of the kinase.

Anti-inflammatory Activity (COX-2 Selectivity)

In the context of COX-2 inhibition (similar to Celecoxib), the 4-methoxyphenyl group often replaces the sulfonamide-bearing phenyl or serves as the auxiliary aryl ring.

  • Key Finding: Pyrazole-pyridazine hybrids (e.g., Compound 5f ) exhibit

    
     values ~1.50 µM against COX-2 with high selectivity indices (
    
    
    
    ) [2].
  • SAR Insight: The volume of the methoxy group (

    
    ) is tolerated well within the COX-2 secondary pocket (unlike the smaller COX-1 pocket). It provides metabolic stability compared to a methyl group (prone to oxidation) or a hydroxyl group (prone to glucuronidation).
    

Data Visualization & SAR Logic

Comparative Potency Data

The following table summarizes the activity of key 4-methoxyphenyl pyrazole derivatives from recent high-impact studies.

Compound IDCore ScaffoldTargetIC50 / ActivityKey Substituent FeaturesRef
Cmpd 12 Pyrazole-PyrimidineEGFR / VEGFR-20.071 µM / 0.098 µMN1: Phenyl, C3: 4-Methoxyphenyl[1]
Cmpd 6h Pyrazoline-CarbothioamideEGFR Kinase1.66 µMC3: 4-Methoxyphenyl, C5: Furan[3]
Cmpd 5f Pyrazole-PyridazineCOX-21.50 µMC3: 4-Methoxyphenyl (Selectivity driver)[2]
Cmpd 9c Pyrazole-MethanoneTubulin0.054 µMC4: 3,4,5-Trimethoxyphenyl (Colchicine site)[4]
Structure-Activity Relationship Map

This diagram maps the functional impact of substitutions around the pyrazole core.

SAR_Logic Core Pyrazole Core (N1-C3-C4-C5) N1 Position 1 (N) Hydrophobic Pocket Entry Core->N1 C3 Position 3 4-Methoxyphenyl Group Core->C3 C4 Position 4 Electronic Tuning / Spacer Core->C4 C5 Position 5 Steric Bulk Control Core->C5 N1_Effect Aryl groups (Ph, 4-Cl-Ph) enhance kinase affinity N1->N1_Effect C3_Effect Methoxy (-OCH3): 1. H-bond acceptor 2. Lipophilicity for membrane permeability C3->C3_Effect C4_Effect EWG (CN, CHO) increases metabolic stability; Heterocycles extend binding C4->C4_Effect C5_Effect Bulky groups (Indole, Ph) fit COX-2 secondary pocket C5->C5_Effect

Caption: SAR map detailing the functional contribution of substituents at positions 1, 3, 4, and 5.

EGFR Signaling Pathway Inhibition

Understanding the downstream effect of these inhibitors is crucial for drug development.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Inhibitor 4-Methoxyphenyl Pyrazole Inhibitor Inhibitor->EGFR Inhibition (ATP Site) RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Mechanism of action: Pyrazole derivatives block EGFR autophosphorylation, halting the RAS/RAF/MEK cascade.

Conclusion & Future Directions

The 4-methoxyphenyl pyrazole scaffold is a versatile template. The methoxy group is not merely a passive substituent but a critical modulator of lipophilicity and electronic density , essential for high-affinity binding in both kinase (EGFR/VEGFR) and cyclooxygenase (COX-2) pockets.

Future Development:

  • PROTACs: Utilizing the 4-methoxyphenyl pyrazole core as the "warhead" ligand linked to E3 ligase recruiters to degrade EGFR mutants.

  • Hybrids: Fusing the pyrazole ring with coumarin or quinoline moieties to overcome drug resistance in non-small cell lung cancer (NSCLC).

References

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 2022.[9]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies. RSC Advances, 2021.

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives... as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 2020.

  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013.

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica, 2012.

Sources

Medicinal Chemistry of 3-Amino-4-Aryl-5-Ethylpyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4-aryl-5-ethylpyrazole scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Unlike generic pyrazoles, this specific substitution pattern offers a unique balance of thermodynamic stability, hinge-binding capability, and tunable lipophilicity. This guide dissects the structural biology, synthetic pathways, and critical structure-activity relationships (SAR) required to leverage this scaffold for high-affinity targets, particularly JNK3 , CDK2 , and p38 MAPK .

Part 1: Structural Biology & Pharmacophore Analysis

The "Hinge-Binder" Paradigm

The 3-aminopyrazole motif functions primarily as a bidentate ATP-mimetic. In the ATP-binding pocket of protein kinases, the scaffold orients to form hydrogen bonds with the kinase hinge region.

  • Donor Motif (C3-NH2): The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • Acceptor Motif (N2): The pyrazole ring nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen.

  • The 5-Ethyl "Gatekeeper": The 5-ethyl group is not merely a lipophilic appendage; it serves a critical steric function. In many kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket. A methyl group is often too small to generate significant van der Waals energy, while an isopropyl or tert-butyl group may incur steric penalties. The ethyl group occupies a "Goldilocks" zone, maximizing hydrophobic contact without clashing with the gatekeeper (e.g., Thr, Met residues).

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of the scaffold within a generic kinase ATP pocket.

BindingMode Hinge Kinase Hinge Region (Backbone CO & NH) Scaffold 3-Amino-4-Aryl-5-Ethylpyrazole (Ligand) Scaffold->Hinge H-Bond (Donor/Acceptor) Pocket Hydrophobic Pocket II (Selectivity Region) Scaffold->Pocket 4-Aryl π-Stacking Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper 5-Ethyl vdW Contact

Figure 1.1: Pharmacophore mapping of the 3-amino-4-aryl-5-ethylpyrazole scaffold within a kinase active site.

Part 2: Synthetic Chemistry Strategy

Retrosynthetic Logic

The most robust route to this scaffold is the Knorr-type cyclocondensation of


-aryl-

-ketonitriles with hydrazine. This approach guarantees the position of the amino group at C3 (relative to the nitrile origin) and the aryl group at C4.

Challenge: Regioselectivity during N-alkylation (if N1-substitution is required later) is a common pitfall. However, for the core scaffold synthesis, the thermodynamics favor the 3-amino tautomer in solid state, though it equilibrates in solution.

Validated Synthetic Pathway

The synthesis consists of two primary steps:

  • C-Acylation: Condensation of an arylacetonitrile with an ethyl ester (propionyl source).

  • Cyclization: Reaction with hydrazine hydrate.[1][2]

Synthesis SM1 Arylacetonitrile (Ar-CH2-CN) Inter 2-Aryl-3-oxopentanenitrile (β-Ketonitrile) SM1->Inter NaOEt, EtOH Reflux, 4h SM2 Ethyl Propionate (Et-COOEt) SM2->Inter Product 3-Amino-4-aryl- 5-ethylpyrazole Inter->Product Hydrazine, EtOH Reflux, 6h Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 2.1: Two-step synthetic workflow for the generation of the core scaffold.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The following table summarizes the impact of substituents at key positions based on aggregated kinase inhibition data (JNK3/p38).

PositionSubstituentEffect on Potency/PropertiesMechanistic Insight
C3 (Amino)

Optimal Critical H-bond donor.

LowAcylation removes donor capability; steric clash with hinge.
C4 (Aryl) PhenylModerateGood scaffold, but metabolically liable.

High Block metabolic oxidation; maintains electronic density.

VariableInduces torsion; can force atropisomerism or improve selectivity.
C5 (Alkyl)

ModerateOften too small to fill the hydrophobic pocket fully.

High The "Ethyl Effect": Optimal lipophilic contact (LogP +0.5 vs Me).

LowSteric clash with the gatekeeper residue in many kinases.

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis of 3-Amino-4-phenyl-5-ethylpyrazole

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Preparation of 2-Phenyl-3-oxopentanenitrile

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Reagents: Add Sodium Ethoxide (21% wt in EtOH, 2.0 eq) to the flask.

  • Addition: Dropwise add a mixture of Phenylacetonitrile (1.0 eq) and Ethyl Propionate (1.2 eq) over 30 minutes at

    
    .
    
  • Reaction: Heat to reflux (

    
    ) for 4 hours.
    
    • Validation: Monitor via TLC (20% EtOAc/Hexane). The nitrile starting material (

      
      ) should disappear, replaced by a polar enol spot (
      
      
      
      ).
  • Workup: Cool to RT. Pour into ice water. Acidify to pH 4 with 1M HCl to precipitate the

    
    -ketonitrile. Filter and dry.[1]
    

Step 2: Cyclization to Pyrazole

  • Reaction: Dissolve the crude

    
    -ketonitrile (1.0 eq) in absolute Ethanol (0.5 M concentration).
    
  • Cyclization: Add Hydrazine Hydrate (80%, 2.5 eq) dropwise.

  • Reflux: Heat to reflux for 6–8 hours.

    • Causality: Excess hydrazine and heat drive the reaction to thermodynamic completion, favoring the 5-exo-dig cyclization mechanism.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 75–85%.

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show a broad singlet at
      
      
      ppm (pyrazole NH) and a broad singlet at
      
      
      ppm (NH2).
Kinase Inhibition Assay (FRET-Based)

To validate biological activity, use a LanthaScreen Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-GST antibody (targets the GST-tagged Kinase).

  • Protocol:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (10 nM) with the synthesized pyrazole (serial dilution 1 nM – 10

      
      M).
      
    • Read TR-FRET signal after 60 mins.

    • Data Analysis: Plot Emission Ratio (665/615 nm) vs. log[Inhibitor]. Calculate

      
      .
      

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry. (2014). This seminal work defines the SAR of aminopyrazoles in kinase selectivity.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023). A comprehensive review of the aminopyrazole scaffold's versatility.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Pharmaceutics. (2021). Discusses the specific role of pyrazole substitution patterns in CDK inhibition.

  • Synthesis of 5-Aminopyrazoles. Arkivoc. (2009).[3] Detailed mechanistic analysis of the reaction between hydrazines and

    
    -ketonitriles.
    
    

Sources

Pyrazole-3-amines: A Technical Guide to Synthesis, Regiocontrol, and Kinase Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-3-amine (or 3-aminopyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in oncology, inflammation, and CNS drug discovery. Its utility stems from its ability to function as a robust bioisostere for amide bonds and its capacity to engage in bidentate hydrogen bonding within the ATP-binding pockets of protein kinases.

However, the scaffold presents significant synthetic challenges, primarily driven by annular tautomerism and the resulting ambiguity in regioselective functionalization (N1 vs. N2 alkylation). This guide provides a technical analysis of the structural dynamics, proven synthetic methodologies for regiocontrol, and the structure-activity relationships (SAR) that drive its application in kinase inhibition.

Part 1: Structural & Electronic Properties

The Tautomeric Equilibrium

The defining characteristic of the 3-aminopyrazole core is its prototropic tautomerism.[1] Unlike simple pyrazoles, the presence of the exocyclic amine at position 3 introduces a strong electronic bias.

The molecule exists in equilibrium between the 3-amino-1H-pyrazole (A) and 5-amino-1H-pyrazole (B) forms.[1]

  • Electronic Influence: Electron-donating groups (EDGs) generally stabilize the 3-amino tautomer, while electron-withdrawing groups (EWGs) can shift the equilibrium toward the 5-amino form.

  • Solvent Effects: In non-polar solvents, the 3-amino form is thermodynamically preferred. In polar aprotic solvents (e.g., DMSO), the equilibrium may shift, influencing nucleophilic reactivity.

Implication for Synthesis: This equilibrium means that electrophilic attack (e.g., alkylation) can occur at either N1 or N2, often leading to inseparable mixtures of regioisomers unless specific conditions are employed.

Acid-Base Character (pKa)

The 3-aminopyrazole system is amphoteric:

  • Basicity (pKa ~ 4.0 - 5.5): The pyridine-like nitrogen (N2) is the basic center. The exocyclic amino group (+M effect) significantly increases the electron density of the ring, making 3-aminopyrazoles more basic than unsubstituted pyrazole (pKa ~ 2.5).

  • Acidity (pKa ~ 14 - 15): The pyrrole-like NH (N1) is weakly acidic, allowing for deprotonation by strong bases (NaH, KOtBu) to form the pyrazolide anion, a potent nucleophile.

Part 2: Visualization of Structural Dynamics

Diagram 1: Tautomerism & Reactivity Flow

This diagram illustrates the tautomeric shift and the resulting regiochemical outcomes during alkylation.

Tautomerism Tautomer3 3-Amino-1H-pyrazole (Thermodynamically Preferred) Tautomer5 5-Amino-1H-pyrazole (Polar Solvent Stabilized) Tautomer3->Tautomer5 Prototropic Shift (Fast) Anion Pyrazolide Anion (Delocalized Nucleophile) Tautomer3->Anion Base (NaH/Cs2CO3) Tautomer5->Anion Base Prod_N1 N1-Alkylated Product (Major via Steric Control) Anion->Prod_N1 RX (Kinetic/Steric) Prod_N2 N2-Alkylated Product (Major via Chelation/Thermodynamics) Anion->Prod_N2 RX (Chelation Control)

Caption: Annular tautomerism drives the regiochemical outcome. Deprotonation yields a delocalized anion that can react at N1 or N2 depending on conditions.

Part 3: Synthetic Strategies & Regiocontrol[2]

De Novo Cyclocondensation (The "Workhorse" Method)

The most reliable method to generate the 3-aminopyrazole core is the condensation of hydrazines with


-ketonitriles or their equivalents.
  • Mechanism: Nucleophilic attack of hydrazine on the nitrile (or ketone), followed by cyclization.

  • Regiocontrol: Using a substituted hydrazine (R-NH-NH2) dictates the position of the R group.

    • Reaction:

      
      -ketonitrile + Methylhydrazine 
      
      
      
      Mixture of 3-amino-1-methylpyrazole and 5-amino-1-methylpyrazole.
    • Selectivity: Often poor (approx. 3:1 to 1:1) because the hydrazine nitrogens have similar nucleophilicity.

The Regioselectivity Challenge: N-Alkylation

When alkylating a pre-formed 3-aminopyrazole, the reaction is governed by the interplay of sterics and thermodynamics.

Table 1: Regiocontrol Factors in N-Alkylation

Condition/FactorFavored IsomerMechanistic Rationale
Kinetic Control (NaH, THF, low temp) N1-Alkylation The N1 position is often less sterically hindered (remote from the 3-amino group) in the anionic state.
Thermodynamic Control (Cs2CO3, DMF, Heat) N2-Alkylation Reversible conditions allow equilibration to the thermodynamically more stable isomer (often N2-substituted due to dipole minimization).
Chelation Control N2-Alkylation If the alkylating agent contains a donor atom (e.g., ether/amine), it can chelate with the exocyclic amine and direct alkylation to N2.
Transient Protection N1-Alkylation Protecting the exocyclic amine (e.g., with Boc/Trityl) increases steric bulk around N2, forcing alkylation to N1.
Advanced C-N Coupling (Buchwald-Hartwig)

For installing the amino group onto a pre-existing pyrazole ring, Pd-catalyzed amination is superior.

  • Substrate: 3-bromo-1-protected-pyrazole.

  • Catalyst System: Pd(dba)

    
     or Pd(OAc)
    
    
    
    with bulky phosphine ligands like tBuXPhos or BrettPhos .
  • Advantage: Completely avoids the N1/N2 regioselectivity issue of ring closure, provided the starting halopyrazole is isomerically pure.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]

Kinase Hinge Binding

The 3-aminopyrazole motif is a "donor-acceptor" hinge binder.

  • N2 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.

  • Exocyclic NH2: Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge region.

This bidentate interaction mimics the adenine ring of ATP, making these derivatives potent ATP-competitive inhibitors.

Diagram 2: Kinase Binding Motif

This diagram visualizes the interaction between the inhibitor and the kinase hinge region.

KinaseBinding Kinase_Backbone Kinase Hinge Region (Glu-Met-Gatekeeper) H_Bond_2 H-Bond (Acceptor) Kinase_Backbone->H_Bond_2 Backbone NH Inhibitor 3-Aminopyrazole Inhibitor H_Bond_1 H-Bond (Donor) Inhibitor->H_Bond_1 Exocyclic NH Hydrophobic Hydrophobic Pocket (Phe/Gatekeeper) Inhibitor->Hydrophobic C4/C5 Substituents H_Bond_1->Kinase_Backbone Backbone C=O H_Bond_2->Inhibitor Pyraz-N2

Caption: The "Donor-Acceptor" motif. N2 accepts a proton from the hinge; the exocyclic amine donates a proton to the hinge carbonyl.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis via Transient Protection

Objective: To synthesize 1-alkyl-3-aminopyrazole with high regioselectivity, avoiding the formation of the 5-amino isomer.

Rationale: Direct alkylation of 3-aminopyrazole yields mixtures. By introducing a bulky protecting group on the exocyclic amine, we sterically block the N2 position, forcing alkylation at N1.

Step-by-Step Methodology:

  • Protection:

    • Suspend 3-aminopyrazole (10 mmol) in DCM (50 mL).

    • Add Phthalic anhydride (10 mmol) and Et3N (1.1 eq). Reflux for 4 hours.

    • Result: Formation of the phthalimide-protected pyrazole. The steric bulk of the phthalimide group shields the adjacent N2 nitrogen.

  • Alkylation (N1-Selective):

    • Dissolve the intermediate in dry DMF (0.2 M).

    • Add Cs

      
      CO
      
      
      
      (1.5 eq) and the alkyl halide (R-X, 1.2 eq).
    • Stir at 60°C for 12 hours.

    • Mechanism:[2][3][4][5][6] The phthalimide group sterically hinders N2 attack. The anion reacts preferentially at the distal N1 position.

  • Deprotection:

    • Treat the alkylated product with Hydrazine hydrate (5 eq) in Ethanol at reflux for 2 hours.

    • Cool, filter the phthalhydrazide byproduct, and concentrate the filtrate.

  • Purification:

    • Purify via flash column chromatography (typically MeOH/DCM gradient).

    • Validation: Verify N1 vs N2 regiochemistry using NOESY NMR. N1-alkyl protons will show NOE correlation with the C5-H proton; N2-alkyl protons would show NOE with the exocyclic amine (if visible) or lack C5-H correlation.

Protocol B: Buchwald-Hartwig Amination on Pyrazoles

Objective: Installing an amine at C3 of a pre-functionalized pyrazole.

  • Reagents: 3-bromo-1-methyl-1H-pyrazole (1.0 eq), Aniline derivative (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), tBuXPhos (4 mol%), NaOtBu (1.5 eq).
  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd source, ligand, and base.

    • Evacuate and backfill with Argon (3x).

    • Add solvent (Toluene or Dioxane, degassed) and substrates.

    • Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify.

  • Note: tBuXPhos is preferred for pyrazoles due to its ability to prevent catalyst deactivation by the pyrazole nitrogens.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al. "Protomeric tautomerism in five-membered heterocycles." Advances in Heterocyclic Chemistry, 2000. Link

  • Kinase Inhibitor Design: Fabbro, D., et al. "Targeting protein kinases in cancer therapy." Nature Reviews Drug Discovery, 2002. Link

  • Regioselective Synthesis: Kumar, V., et al. "Regioselective synthesis of 3,5-disubstituted pyrazoles." Journal of Organic Chemistry, 2021. Link

  • Buchwald-Hartwig on Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • JNK3 Selectivity Studies: Identifying the structural basis for JNK3 selectivity in aminopyrazoles. Journal of Medicinal Chemistry, 2012. Link

  • Physical Properties: "pKa values of nitrogen heterocycles in acetonitrile and water." European Journal of Organic Chemistry, 2017.[7] Link

Sources

The Pyrazole Pharmacophore: Structural Versatility in Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, appearing in over 30 FDA-approved therapeutics.[1] Its utility stems not merely from its stability, but from its unique tautomeric nature and ability to function simultaneously as a hydrogen bond donor (NH) and acceptor (N). This guide moves beyond the established ATP-competitive inhibitors (Type I) to explore the novel application of pyrazoles in allosteric inhibition (Type IV) and dual-targeting hybrids , addressing the critical challenge of regioselective synthesis in lead optimization.

The Medicinal Chemistry of the Pyrazole Scaffold[2][3][4][5][6][7][8]

Structural Logic & Binding Modes

The pyrazole ring's planar structure allows it to mimic the purine ring of ATP, making it an ideal scaffold for kinase inhibitors. The nitrogen atoms at positions 1 and 2 are critical for molecular recognition within the kinase hinge region.

  • H-Bond Donor (N1-H): Typically interacts with the backbone carbonyl of the hinge region (e.g., Glu, Leu residues).

  • H-Bond Acceptor (N2): Interacts with the backbone amide nitrogen.

  • Substituent Vectors: Positions 3, 4, and 5 allow for vectors that can probe the solvent-front, the gatekeeper residue, or the hydrophobic back pocket (DFG-motif).

The Shift to Allosteric Inhibition (Asciminib Case Study)

While first-generation drugs like Crizotinib (ALK/ROS1 inhibitor) and Encorafenib (BRAF inhibitor) target the ATP-binding pocket, recent literature highlights the pyrazole's role in allosteric inhibition.

Asciminib (Scemblix) represents a paradigm shift. It binds to the myristoyl pocket of the BCR-ABL1 protein, distinct from the ATP site. Here, the pyrazole moiety is not just a hinge binder but a structural anchor that locks the kinase in an inactive conformation, overcoming resistance mutations (e.g., T315I) that render ATP-competitive inhibitors ineffective.

Visualization: Pyrazole Interaction Logic

The following diagram illustrates the transition from Type I (ATP-competitive) to Type IV (Allosteric) binding modes.

PyrazoleBinding cluster_0 Type I: ATP-Competitive (e.g., Crizotinib) cluster_1 Type IV: Allosteric (e.g., Asciminib) ATP_Pocket ATP Binding Pocket Pyrazole_I Pyrazole Core (H-Bond Donor/Acceptor) ATP_Pocket->Pyrazole_I Occupies Hinge Hinge Region (Glu/Leu Backbone) Pyrazole_I->Hinge Bidentate H-Bonds Pyrazole_IV Pyrazole Moiety (Structural Anchor) Pyrazole_I->Pyrazole_IV Evolution of Scaffold Utility Myr_Pocket Myristoyl Pocket (Allosteric Site) Myr_Pocket->Pyrazole_IV Occupies Helix Alpha-I Helix Pyrazole_IV->Helix Hydrophobic Interaction

Figure 1: Comparative binding logic of Pyrazole scaffolds in Type I vs. Type IV Kinase Inhibition.

Synthesis Strategy: The Regioselectivity Challenge

One of the most persistent challenges in pyrazole chemistry is regioselectivity during the synthesis of N-substituted derivatives. The reaction of hydrazines with 1,3-diketones (Knorr synthesis) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted), which are difficult to separate and possess vastly different biological activities.

Protocol: Regioselective Synthesis via Tosylhydrazones

To ensure high scientific integrity and reproducibility, we recommend the 1,3-dipolar cycloaddition of N-tosylhydrazones with terminal alkynes . This method avoids the regio-ambiguity of condensation reactions.

Mechanism: The base-mediated decomposition of N-tosylhydrazones generates a diazo intermediate in situ, which undergoes [3+2] cycloaddition with the alkyne.

Step-by-Step Methodology
  • Reagents:

    • Aldehyde-derived N-tosylhydrazone (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Catalyst: Copper(I) Iodide (10 mol%) [Optional for specific substrates, but often base-mediated]

    • Base: K2CO3 (2.0 equiv) or t-BuOK (for difficult substrates)

    • Solvent: 1,4-Dioxane or DMF (anhydrous).

  • Procedure:

    • Charge: In a flame-dried reaction vial equipped with a magnetic stir bar, add the N-tosylhydrazone, K2CO3, and solvent (0.2 M concentration).

    • Addition: Add the terminal alkyne via syringe.

    • Reaction: Heat the mixture to 80–100°C under an argon atmosphere. Monitor via TLC (typically 2–6 hours).

    • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (3x) and brine (1x). Dry over Na2SO4.

    • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • Confirm regiochemistry using NOESY NMR . The 1,3-disubstituted isomer will show specific NOE correlations between the pyrazole-H4 proton and the substituents at positions 3 and 5, which differs significantly from the 1,5-isomer.

Visualization: Regioselective Workflow

SynthesisWorkflow SM1 N-Tosylhydrazone (Diazo Precursor) Step1 Base Activation (K2CO3, 100°C) SM1->Step1 SM2 Terminal Alkyne (Dipolarophile) Step2 [3+2] Cycloaddition SM2->Step2 Inter Diazo Intermediate (In Situ Generation) Step1->Inter Inter->Step2 Product 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) Step2->Product

Figure 2: Regioselective synthesis workflow preventing isomeric mixtures common in Knorr condensations.

Experimental Validation: Kinase Inhibition Assay

To validate the efficacy of the synthesized pyrazole derivatives, a robust biochemical assay is required. We utilize a FRET-based (Fluorescence Resonance Energy Transfer) assay, which is less prone to interference from fluorescent small molecules than standard fluorescence intensity assays.

Protocol: Z'-LYTE™ Kinase Assay (Invitrogen)

This protocol validates the compound's ability to inhibit the phosphorylation of a peptide substrate.

Materials:

  • Kinase Enzyme (e.g., EGFR, BRAF V600E).

  • FRET Peptide Substrate (Coumarin/Fluorescein pair).

  • ATP (at Km apparent).

  • Test Compound (DMSO stock).

Procedure:

  • Preparation: Prepare a 384-well plate.

  • Dosing: Add 100 nL of Test Compound (in 100% DMSO) to appropriate wells. Include "0% Inhibition" (DMSO only) and "100% Inhibition" (known inhibitor e.g., Staurosporine) controls.

  • Enzyme Mix: Add 2.5 µL of Kinase Reaction Mix (Kinase + Peptide Substrate). Incubate for 15 mins at Room Temp (RT).

  • Initiation: Add 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Shake plate for 30 seconds; incubate for 1 hour at RT.

  • Development: Add 5 µL of Development Reagent (Protease).

    • Logic: The protease cleaves non-phosphorylated peptides. Phosphorylated peptides (due to active kinase) remain intact. Cleavage disrupts FRET, changing the emission ratio.

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Calculation:

    
    
    
Representative Data Structure

Data should be reported comparing the novel derivative against clinical standards.

Compound IDTargetIC50 (nM)Selectivity Index (Target/Off-target)Mechanism
Crizotinib (Ref)c-MET/ALK8.6> 50xType I (ATP)
Asciminib (Ref)ABL10.55> 3000xType IV (Allosteric)
Novel-Pyz-04 EGFR (T790M)12.4150x (vs WT)Covalent (Cys797)
Novel-Pyz-07 VEGFR-245.125xType II (DFG-out)

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int. J. Mol.[2] Sci. 2023, 24(16), 12724.[2] Link

  • Pyrazole-containing pharmaceuticals: Target, pharmacological activity, and their SAR studies. RSC Med.[3] Chem. 2022, 13, 1300–1321.[3] Link

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Org. Lett. 2014, 16, 576-579.[4][5] Link

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the BCR-ABL1 Tyrosine Kinase. J. Med. Chem. 2016, 59, 14, 6986–7010. Link

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infect. Dis. 2023.[6][2][7][8] Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the 3-Amino Group on Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 3-Aminopyrazole Core in Modern Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, the 3-aminopyrazole moiety serves as a versatile building block for constructing complex molecular architectures with significant therapeutic potential, including kinase inhibitors and anticancer agents.[3]

However, the functionalization of 3-aminopyrazoles is not trivial. These molecules are polyfunctional, possessing multiple nucleophilic sites: the exocyclic 3-amino group, the two pyrazole ring nitrogen atoms (N1 and N2), and the C4 position.[4] Furthermore, 3-aminopyrazoles exist as tautomeric mixtures (3-aminopyrazole and 5-aminopyrazole), which can influence their reactivity.[4] This guide provides a detailed exploration of key synthetic strategies to selectively modify the exocyclic 3-amino group, offering both conceptual understanding and field-proven protocols for researchers in organic synthesis and drug development.

G cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_products Functionalized Products A 3-Aminopyrazole Scaffold B Acylation (Amide Formation) A->B RCOCl or (RCO)₂O C Sulfonylation (Sulfonamide Formation) A->C RSO₂Cl D N-Arylation (Buchwald-Hartwig) A->D Ar-X, Pd-catalyst E Diazotization (Diazonium Salt Formation) A->E NaNO₂, H⁺ F N-(Pyrazol-3-yl)amides B->F G N-(Pyrazol-3-yl)sulfonamides C->G H N-Aryl-3-aminopyrazoles D->H I Diverse 3-Substituted Pyrazoles (via Sandmeyer, etc.) E->I

Figure 1: Key functionalization routes for the 3-amino group of the pyrazole core.

Acylation: Synthesis of N-(Pyrazol-3-yl)amides

Application Notes

Acylation is a fundamental transformation that converts the 3-amino group into a robust amide linkage, a common feature in many pharmaceuticals. The primary challenge in acylating 3-aminopyrazoles is achieving selectivity for the exocyclic amine over the endocyclic pyrazole nitrogens.

Causality Behind Experimental Choices:

  • Reagent Selection: Acyl chlorides and anhydrides are highly reactive and suitable for direct acylation. For less stable substrates or when using a carboxylic acid directly, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 4-(dimethylamino)pyridine (DMAP) are employed.[5]

  • Solvent and Base: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are commonly used. A non-nucleophilic base (e.g., triethylamine, pyridine) is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can often serve as both the base and the solvent.

  • Controlling Regioselectivity: The exocyclic 3-amino group is generally more nucleophilic than the ring nitrogens, often allowing for direct, selective acylation. However, in cases of poor selectivity, a common strategy is to protect the pyrazole N1 position with a group like tert-butoxycarbonyl (Boc).[5] This protection scheme sterically and electronically disfavors reaction at the ring nitrogens, directing the acylating agent exclusively to the 3-amino position. The Boc group can be subsequently removed under acidic conditions.

Protocol 1: Direct Acylation using Acyl Chloride

This protocol describes the direct acylation of a 3-aminopyrazole with a substituted benzoyl chloride.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add 4-nitrobenzoyl chloride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(5-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide.

ParameterConditionRationale
Solvent Pyridine / Anhydrous THFAprotic; Pyridine also acts as a base.
Base TriethylamineScavenges HCl byproduct, driving the reaction forward.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.
Stoichiometry Acyl Chloride (1.1 eq)A slight excess ensures complete consumption of the starting amine.
Work-up Precipitation in WaterProduct is typically a solid, insoluble in water, allowing for easy isolation.

Sulfonylation: Synthesis of N-(Pyrazol-3-yl)sulfonamides

Application Notes

The sulfonamide functional group is another critical pharmacophore. The synthesis of N-(pyrazol-3-yl)sulfonamides follows a similar principle to acylation, involving the reaction of the 3-amino group with a sulfonyl chloride.

Causality Behind Experimental Choices:

  • Reagents: Arenesulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) are the most common reagents for this transformation.[6]

  • Reaction Conditions: The reaction is almost exclusively run in the presence of a base, with pyridine being a classic choice as it serves as both the solvent and acid scavenger. The reaction may require gentle heating to proceed to completion, depending on the reactivity of the specific sulfonyl chloride and aminopyrazole.

  • Selectivity: Similar to acylation, the exocyclic amino group is the primary site of reaction. If competitive N1-sulfonylation is observed, protection-deprotection strategies can be implemented.

Protocol 2: General Sulfonylation with an Arenesulfonyl Chloride

This protocol provides a general method for the synthesis of pyrazole sulfonamides.

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-aminopyrazole derivative (1.0 eq) in anhydrous pyridine (0.3 M) in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add the arenesulfonyl chloride (1.05 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated HCl (to neutralize the pyridine).

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired sulfonamide.

G cluster_input Inputs cluster_process Process cluster_output Output A 3-Aminopyrazole D 1. Dissolve A in C 2. Add B 3. Heat to 60°C A->D B ArSO₂Cl B->D C Pyridine C->D E 4. Cool & Quench (Ice / HCl) D->E F 5. Filter & Purify E->F G N-(Pyrazol-3-yl)sulfonamide F->G

Figure 2: Experimental workflow for the sulfonylation of 3-aminopyrazoles.

N-Arylation: Buchwald-Hartwig Amination

Application Notes

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] It allows for the synthesis of N-aryl-3-aminopyrazoles, which can be challenging to produce via traditional nucleophilic aromatic substitution methods.[8]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is critical and has evolved over several "generations." Sterically hindered, electron-rich phosphine ligands like XPhos, RuPhos, or bidentate ligands like BINAP are highly effective, enabling the coupling of a wide range of aryl halides and amines under milder conditions.[7][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[9][10] The choice of base can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.

  • Substrate Scope: The reaction is highly versatile, accommodating aryl bromides, chlorides, iodides, and triflates as coupling partners. This method is particularly valuable for coupling electron-deficient or sterically hindered aryl halides.[8]

Protocol 3: Palladium-Catalyzed N-Arylation of 3-Aminopyrazole

This protocol outlines a typical Buchwald-Hartwig coupling of an aryl bromide with 3-aminopyrazole.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the aryl bromide (1.0 eq) and the 3-aminopyrazole derivative (1.2 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to isolate the N-aryl-3-aminopyrazole product.[10]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA common and highly active catalyst/ligand system for C-N coupling.[10]
Base NaOtBuStrong, non-nucleophilic base essential for the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents suitable for Pd-catalyzed reactions.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Temperature 80-110 °CProvides thermal energy to drive the catalytic cycle.

Diazotization and Subsequent Transformations

Application Notes

Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), an excellent leaving group that can be displaced by a wide variety of nucleophiles. This two-step sequence provides access to a diverse range of 3-substituted pyrazoles that are otherwise difficult to synthesize.

Causality Behind Experimental Choices:

  • Diazotization Reagent: Nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), is the standard reagent.[]

  • Temperature Control: Aromatic diazonium salts are notoriously unstable and can decompose, sometimes explosively, at elevated temperatures.[12] Therefore, the reaction must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium intermediate.[12]

  • Subsequent Reactions: The pyrazolediazonium salt is a versatile intermediate.

    • Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups.

    • Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) followed by heating yields the 3-fluoropyrazole.

    • Hydrolysis: Gentle warming in aqueous acid leads to the formation of 3-hydroxypyrazoles.

Protocol 4: Diazotization and Sandmeyer Reaction for 3-Bromopyrazole

This protocol details the conversion of a 3-aminopyrazole to a 3-bromopyrazole.

Step-by-Step Methodology:

  • Diazotization: Suspend the 3-aminopyrazole derivative (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at 60 °C and then cool to 0 °C.

  • Coupling: Add the cold diazonium salt solution slowly to the stirred CuBr solution. Nitrogen gas evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.

References

  • Cimino, G., Crispino, A., & Spinella, A. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111. [Link]

  • Leal, B., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(19), 6568. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Rasmussen, M. F., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 26(7), 2110–2116. [Link]

  • Aghahosseini, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Sultan, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 375. [Link]

  • Butt, M. S., & Zhang, W. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 11, 2479–2515. [Link]

  • Dorn, H., & Zubek, A. (1968). 3(5)-Aminopyrazole. Organic Syntheses, 48, 8. [Link]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

  • Abdelhamid, A. O., et al. (2016). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Journal of Heterocyclic Chemistry, 53(4), 1045-1051. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Sultan, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC, Molecules, 27(2), 375. [Link]

  • Chouti, F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, Molecules, 24(22), 4133. [Link]

  • Legeay, J., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8933–8941. [Link]

  • T. M. Klapötke, et al. (2015). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advance Research in Science and Engineering, 4(1). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Weinstain, R., et al. (2019). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, Organic & Biomolecular Chemistry, 17(23), 5739–5743. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Bellina, F., et al. (2007). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 9(7), 1247–1250. [Link]

  • Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC, Molecules, 15(1), 384–395. [Link]

  • Wang, L., et al. (2019). Domino C–H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 84(3), 1584–1593. [Link]

  • Siddiqui, S. A., et al. (2008). Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. ResearchGate. [Link]

  • Demchenko, A. M., et al. (2018). Synthesis of Sulphanylamides from New Derivatives of Aminopyrazoles. ResearchGate. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

  • CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (2011).
  • Bouasla, R., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

  • WO2017060787A1 - Process for preparation of aminopyrazole. (2017).
  • Elmaati, T. M. A., & El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143-162. [Link]

Sources

Application Notes and Protocols for the Recrystallization of 4-Methoxyphenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the purification of 4-methoxyphenyl pyrazole amines via recrystallization. This class of compounds is of significant interest in medicinal chemistry and drug development, making the attainment of high purity essential for accurate biological evaluation and downstream applications. These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and the scientific rationale behind each experimental choice. The protocols outlined herein are designed to be self-validating systems, ensuring robust and reproducible results.

Introduction: The Critical Role of Purity for Bioactive Molecules

The biological activity of a compound is intrinsically linked to its purity. In the context of drug discovery, even minor impurities can lead to erroneous structure-activity relationship (SAR) data, misleading pharmacological profiles, and potential toxicity. 4-Methoxyphenyl pyrazole amines are a scaffold of interest due to their prevalence in a variety of bioactive molecules. Recrystallization is a powerful and cost-effective technique for the purification of these solid compounds, leveraging differences in solubility between the target molecule and its impurities in a given solvent system.[1][2][3] The fundamental principle of recrystallization relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3][4] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (mother liquor).[1][3]

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent will exhibit high solubility for the 4-methoxyphenyl pyrazole amine at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5] This differential solubility is the driving force for obtaining a high recovery of the purified compound.

Understanding the Physicochemical Properties of 4-Methoxyphenyl Pyrazole Amines

The structure of 4-methoxyphenyl pyrazole amines imparts specific solubility characteristics that guide solvent selection. The key functional groups are:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of nitrogen atoms allows for hydrogen bonding.[6]

  • Amine Group: A basic functional group that can also participate in hydrogen bonding.

  • 4-Methoxyphenyl Group: A substituted aromatic ring that contributes to the molecule's overall polarity and can engage in pi-stacking interactions.

The interplay of these groups suggests that moderately polar solvents are likely to be effective for recrystallization. The amine functionality also presents the opportunity for purification via salt formation and recrystallization, which can be particularly useful for removing non-basic impurities.[7][8]

Recommended Solvent Systems for Recrystallization

Initial solvent screening is crucial for identifying the optimal system for a specific 4-methoxyphenyl pyrazole amine derivative. The following table summarizes recommended solvents for initial screening, based on their polarity and known efficacy with similar heterocyclic and amine-containing compounds.[8][9][10]

Solvent SystemPolarityRationale & Causality
Single Solvents
EthanolPolar ProticOften a good starting point for pyrazole derivatives due to its ability to form hydrogen bonds.[9][11][12]
IsopropanolPolar ProticSimilar to ethanol, but its lower polarity can sometimes offer better differential solubility.[11]
Ethyl AcetatePolar AproticA versatile solvent that can dissolve a wide range of organic compounds.[9]
Mixed Solvent Systems
Ethanol/WaterHighly PolarThe compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise as an anti-solvent to induce crystallization.[9][11] This is effective when the compound is highly soluble in ethanol but poorly soluble in water.
Ethyl Acetate/HexanesNonpolar/Polar AproticThe compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added as the anti-solvent. This is a common and effective system for many organic compounds.[12]

Experimental Protocols

Protocol 1: Single Solvent Cooling Recrystallization

This is the most straightforward recrystallization method and should be the first approach if a suitable single solvent is identified.

Workflow Diagram:

G A Dissolve crude compound in minimum hot solvent B Hot filtration (if insoluble impurities are present) A->B Optional C Allow solution to cool slowly to room temperature A->C If no hot filtration B->C D Cool further in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G G A Dissolve crude compound in minimum 'good' solvent B Slowly add 'anti-solvent' until turbidity persists A->B C Gently heat to redissolve B->C D Allow solution to cool slowly C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of 'good' solvent/anti-solvent mixture F->G H Dry the purified crystals G->H

Caption: Workflow for anti-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., ethanol) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water).

  • Dissolution: Dissolve the crude 4-methoxyphenyl pyrazole amine in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with constant swirling until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Gently warm the solution until the turbidity just disappears, creating a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the "good" solvent and the "anti-solvent".

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try adding a seed crystal.- Gently scratch the inside of the flask with a glass rod at the solution's surface.
Oiling out - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- Re-heat the solution and add more of the "good" solvent.- Try a different solvent system with a lower boiling point.
Low recovery of purified compound - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and consider longer cooling in an ice bath.

Conclusion

The protocols detailed in this guide provide a robust framework for the successful recrystallization of 4-methoxyphenyl pyrazole amines. By understanding the underlying principles of solubility and carefully selecting the appropriate solvent system and technique, researchers can achieve high purity of their target compounds, which is a critical prerequisite for reliable biological and chemical studies. The key to a successful recrystallization lies in methodical solvent screening and patient execution of the chosen protocol.

References

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem.
  • A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Purification of Amino-Pyrazoles. (2022). Reddit.
  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry.
  • 4-methylpyrazole | Solubility of Things. (n.d.).

Sources

Topic: A Systematic Approach to Solvent Selection for the Solubility of 5-ethyl-4-(4-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1][2] The compound 5-ethyl-4-(4-methoxyphenyl)pyrazole, a representative of this class, presents solubility challenges typical of aromatic heterocyclic compounds, which can impede formulation development and limit bioavailability.[3][4] This application note provides a comprehensive, systematic framework for selecting and optimizing a suitable solvent system for this target compound. We detail a multi-stage process that begins with a theoretical physicochemical assessment, proceeds through high-throughput kinetic screening, and culminates in precise thermodynamic solubility determination using the gold-standard shake-flask method.[5] The protocols herein are designed to be self-validating and are grounded in established pharmaceutical principles, including adherence to ICH Q3C guidelines for residual solvents, to ensure both scientific rigor and regulatory compliance.[6][7][8]

Introduction: The Critical Role of Solvent Selection

Solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay performance to in vivo absorption and therapeutic efficacy.[4] For pyrazole derivatives, which are often crystalline solids with significant aromatic character, achieving adequate solubility in aqueous or organic media is a primary hurdle in preclinical development.[9] The selection of an appropriate solvent is not merely about dissolution; it is a strategic decision that impacts drug stability, safety, and manufacturability.[10] A robust solvent selection strategy, therefore, must balance solubilizing power with toxicological safety and regulatory acceptability.[11] This guide explains the causality behind experimental choices, enabling researchers to move beyond trial-and-error and adopt a rational, evidence-based approach to solvent screening.

Physicochemical Profile of 5-ethyl-4-(4-methoxyphenyl)pyrazole

A foundational understanding of the target molecule's structure is essential for predicting its solubility behavior, based on the principle of "like dissolves like".[12][13]

  • Pyrazole Core : This five-membered aromatic ring contains two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.[14][15] This duality allows for potential interactions with both protic and aprotic polar solvents.[16][17]

  • 4-Methoxyphenyl Group : This bulky aromatic substituent significantly increases the molecule's hydrophobicity and van der Waals interactions. The methoxy group's oxygen atom provides an additional hydrogen bond acceptor site.

  • 5-Ethyl Group : This alkyl chain further contributes to the molecule's nonpolar character, increasing its affinity for lipophilic solvents.

Predicted Solubility Profile : Based on this analysis, 5-ethyl-4-(4-methoxyphenyl)pyrazole is predicted to be a poorly water-soluble compound. Its solubility will likely be favored in solvents that can accommodate its large nonpolar surface area while also interacting with its hydrogen-bonding moieties. A semi-logarithmic increase in solubility can often be observed with an increasing volume fraction of an organic cosolvent in water.[18]

A Strategic Workflow for Solvent Selection

We propose a tiered approach to solvent selection that efficiently narrows down a large pool of candidates to an optimized system suitable for a specific application (e.g., formulation, synthesis, or biological assays). This workflow prioritizes resource efficiency by using high-throughput screening in the initial phase before committing to more labor-intensive methods.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Thermodynamic Validation & Optimization A Define Application Requirements (e.g., Preclinical IV, Oral, Assay Buffer) B Select Broad Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) Reference ICH Q3C Classes 2 & 3 A->B C Kinetic Solubility Assay (96-Well Plate, Turbidimetric) B->C D Identify 'Hit' Solvents with High Apparent Solubility C->D E Thermodynamic Solubility (Shake-Flask Method) for Top 3-5 'Hit' Solvents D->E Down-select Candidates F Quantify Solubility (mg/mL) via HPLC or UV-Vis E->F G Data Analysis: Rank Solvents by Solubility & Safety F->G H Cosolvent Optimization (if needed) (e.g., PEG 400, Propylene Glycol in Water) G->H I Final Solvent System Selection H->I

Caption: Strategic workflow for solvent selection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the solubility of 5-ethyl-4-(4-methoxyphenyl)pyrazole.

Protocol 4.1: High-Throughput Kinetic Solubility Screening

This method is ideal for rapidly screening a wide range of solvents to identify promising candidates. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous or organic solvent system.[19]

Materials:

  • 5-ethyl-4-(4-methoxyphenyl)pyrazole

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Test solvents (e.g., Water, Ethanol, Propylene Glycol, PEG 400, Acetone, Ethyl Acetate)

  • 96-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate reader capable of turbidimetric or nephelometric measurement

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Preparation: Using an automated liquid handler, dispense the test solvents into the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (<2%) to minimize its effect on solubility.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Protocol 4.2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining the true equilibrium solubility of a compound.[5][20] It measures the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid compound.[21]

Materials:

  • 5-ethyl-4-(4-methoxyphenyl)pyrazole, solid powder

  • Selected solvents from kinetic screening

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitation method

Procedure:

G A 1. Add Excess Solid (e.g., 5-10 mg) to a known volume of solvent (e.g., 1 mL) in a vial B 2. Equilibrate Seal vial and agitate on orbital shaker at 25°C for 24-48 hours A->B C 3. Phase Separation Centrifuge at high speed (e.g., 14,000 rpm, 15 min) to pellet excess solid B->C D 4. Sample Collection Carefully pipette an aliquot of the clear supernatant C->D E 5. Dilution & Analysis Dilute supernatant with mobile phase and quantify concentration via validated HPLC method D->E F 6. Calculation Solubility (mg/mL) = [Concentration from HPLC] x [Dilution Factor] E->F

Caption: The Shake-Flask method for thermodynamic solubility.

  • Preparation: Add an excess amount of solid 5-ethyl-4-(4-methoxyphenyl)pyrazole (enough to ensure saturation, typically 5-10 mg) to a pre-determined volume (e.g., 1 mL) of the selected solvent in a glass vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes. Alternatively, filtration using a chemically compatible syringe filter can be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (typically the mobile phase of the analytical method). Analyze the concentration of the diluted sample using a validated analytical technique such as HPLC-UV.

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or µg/mL.

Data Presentation and Interpretation

All quantitative solubility data should be summarized for clear comparison. When selecting a final solvent system, consider the regulatory constraints imposed by agencies like the FDA and EMA. The ICH Q3C guidelines classify residual solvents based on their toxicity risk.[7][8][22]

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[23]

  • Class 2: Solvents to be limited due to inherent toxicity (e.g., Acetonitrile, Methanol, Dichloromethane).[24]

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate). These are preferred when possible.[23]

Table 1: Example Solubility Data Summary for 5-ethyl-4-(4-methoxyphenyl)pyrazole

Solvent SystemSolvent TypeICH Q3C ClassDielectric Constant (20°C)Thermodynamic Solubility (mg/mL at 25°C)Observations
Deionized WaterPolar ProticN/A80.1<0.01Practically Insoluble
EthanolPolar Protic324.5[Experimental Value]
Propylene GlycolPolar Protic332.0[Experimental Value]
PEG 400Polar Protic312.5[Experimental Value]Viscous solution
AcetonePolar Aprotic320.7[Experimental Value]High volatility
Ethyl AcetatePolar Aprotic36.0[Experimental Value]
AcetonitrilePolar Aprotic237.5[Experimental Value]Use must be limited
20% Ethanol / 80% Water (v/v)Cosolvent3~70[Experimental Value]Cosolvency enhances solubility[25]
40% PEG 400 / 60% Water (v/v)Cosolvent3~50[Experimental Value]Suitable for preclinical formulations[26]

Note: Values in italics are placeholders to be populated with experimental data.

Interpretation: The ideal solvent or cosolvent system will provide the required solubility for the intended application while utilizing the least toxic and most easily removable solvents (preferably Class 3).[10][27] For an oral formulation, a cosolvent system like PEG 400 in water might be ideal, as it can significantly enhance the solubility of poorly soluble drugs and is commonly used in pharmaceutical preparations.[28][29] For synthetic chemistry applications, a more volatile organic solvent like ethyl acetate or acetone might be preferred for ease of removal post-reaction.

Conclusion

The selection of a suitable solvent for a promising drug candidate like 5-ethyl-4-(4-methoxyphenyl)pyrazole is a foundational step in the drug development process. By employing the systematic, multi-tiered approach outlined in this note—combining theoretical structural analysis, rapid kinetic screening, and rigorous thermodynamic validation—researchers can make informed, data-driven decisions. This methodology not only enhances efficiency but also ensures that the chosen solvent system is safe, effective, and compliant with global regulatory standards, thereby de-risking a critical aspect of preclinical and formulation development.

References

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

  • Perspect Sci. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Allen Institute. Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]

  • SlideShare. Cosolvency. [Link]

  • Scribd. Hydrogen Bonding Effects on Solubility. [Link]

  • ICH. impurities: guideline for residual solvents q3c(r6). [Link]

  • World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ICH. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • CK-12 Foundation. Hydrogen Bonding. [Link]

  • Future Science. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • BYJU'S. Hydrogen Bonding. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Molecules. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • DARU Journal of Pharmaceutical Sciences. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Pharma.Tips. Selecting Solubilizers for Poorly Soluble Drugs. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • IKEV. ICH Q3C Guideline Impurities: Residual Solvents. [Link]

  • ACS Medicinal Chemistry Letters. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]

  • ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures. [Link]

  • American Pharmaceutical Review. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ECA Academy. Quality Standards on Recovered Solvents in the Manufacture of Herbal Medicinal Products. [Link]

  • Asian Journal of Pharmaceutics. “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]

  • Purosolv. GMP for API Solvent Recovery: Compliance, Re-Use & Regulations Guide. [Link]

  • FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • FDA. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]

  • Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • Malaysian Journal of Chemistry. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • Acta Crystallographica Section E. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. [Link]

  • ChemSynthesis. ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. [Link]

  • Acta Crystallographica Section E. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. [Link]

Sources

Application Note: Preparation of Schiff Bases from 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Schiff bases (azomethines) derived from 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine . Pyrazole-based Schiff bases have emerged as critical scaffolds in medicinal chemistry, demonstrating potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

This guide focuses on the condensation of the primary amine moiety at the C-3 position of the pyrazole ring with various aromatic aldehydes. We provide two validated methodologies: a conventional acid-catalyzed reflux and a high-throughput microwave-assisted protocol.

Scientific Rationale & Mechanism

The Scaffold

The starting material, 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine , possesses a specific electronic environment that influences reactivity:

  • Electron-Donating Group (EDG): The p-methoxy group on the 4-phenyl ring increases electron density within the pyrazole system.

  • Nucleophilicity: This electron donation enhances the nucleophilicity of the C-3 amine (

    
    ), making it highly reactive toward electrophilic carbonyl carbons of aldehydes.
    
Reaction Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of the pyrazole amine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ) bond.
    
Pathway Visualization

The following diagram illustrates the chemical transformation and the critical intermediates.

ReactionScheme Reactants Reactants (Aminopyrazole + Aldehyde) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Transition Acid Catalysis (- H₂O) Intermediate->Transition Proton Transfer Product Schiff Base (Azomethine) Transition->Product Dehydration

Caption: Mechanistic pathway for the condensation of aminopyrazole with aromatic aldehydes.

Experimental Protocols

Materials & Equipment
  • Precursor: 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine (Synthesized via condensation of

    
    -cyano-4-methoxy-butyrophenone with hydrazine hydrate).
    
  • Reagents: Substituted Aromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde), Glacial Acetic Acid (Catalyst), Absolute Ethanol (Solvent).[1]

  • Equipment: Reflux condenser, Magnetic stirrer, Microwave reactor (optional for Method B), Buchner funnel.

Method A: Conventional Acid-Catalyzed Reflux (Standard)

Best for scaling up (>1g) and ensuring thermodynamic stability.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine in 30 mL of absolute ethanol .

  • Addition: Add 0.01 mol of the appropriate aromatic aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid. Note: Acid activates the carbonyl carbon, facilitating nucleophilic attack.[1]

  • Reflux: Heat the mixture under reflux for 4–8 hours . Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).[1]

  • Quenching: Cool the reaction mixture to room temperature and pour onto 100 g of crushed ice with vigorous stirring.

  • Isolation: The solid Schiff base will precipitate. Filter using a Buchner funnel.

  • Purification: Wash the precipitate with cold water, then sodium bisulfite solution (to remove unreacted aldehyde), and finally recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for high-throughput screening and library generation.

  • Preparation: Mix 0.002 mol of amine and 0.002 mol of aldehyde in a microwave process vial.

  • Solvent: Add minimal ethanol (2-3 mL) and 1 drop of glacial acetic acid.

  • Irradiation: Irradiate at 140–160 Watts for 2–4 minutes (pulse mode: 30s on, 10s off to prevent overheating).

  • Workup: Cool rapidly in an ice bath. Add 10 mL cold water to precipitate the product. Filter and dry.[3]

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents (1:1 Molar Ratio) Choice Select Method Start->Choice MethodA Method A: Reflux (Ethanol + AcOH, 4-8h) Choice->MethodA MethodB Method B: Microwave (160W, 2-4 min) Choice->MethodB TLC TLC Monitoring (EtOAc:Hexane 3:7) MethodA->TLC MethodB->TLC Quench Ice Water Quench (Precipitation) TLC->Quench Complete Filter Filtration & Washing (NaHSO3 wash) Quench->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Final Pure Schiff Base Recryst->Final

Caption: Operational workflow for the synthesis and purification of pyrazole Schiff bases.

Characterization & Validation

To ensure the integrity of the synthesized compounds, the following spectral features must be verified.

FTIR Spectroscopy
  • Primary Indicator: Disappearance of the double spike

    
     stretching vibration (typically 3100–3400 cm⁻¹).
    
  • Confirmation: Appearance of a strong, sharp band at 1600–1625 cm⁻¹ , characteristic of the Azomethine (

    
    ) stretch.[1]
    
¹H-NMR Spectroscopy (DMSO-d₆)
  • Azomethine Proton: A distinctive singlet appearing between

    
     8.4 – 9.2 ppm . This is the diagnostic peak for Schiff base formation.
    
  • NH Disappearance: Absence of the broad exchangeable singlet (

    
     exchangeable) corresponding to the primary amine (
    
    
    
    4.0 – 6.0 ppm).[1]
  • Methoxy Group: A sharp singlet at

    
     3.7 – 3.9 ppm  (3H) confirms the integrity of the p-methoxyphenyl moiety.
    
Expected Data Table
ParameterMethod A (Reflux)Method B (Microwave)
Reaction Time 4 – 8 Hours2 – 5 Minutes
Yield 65 – 75%85 – 92%
Purity (Raw) Moderate (Requires Recryst.)High
Energy Efficiency LowHigh

Troubleshooting Guide

  • Issue: No Precipitate on Cooling.

    • Cause: Product is too soluble in ethanol or oiling out occurred.

    • Solution: Evaporate 50% of the solvent before pouring into ice. If oil forms, scratch the vessel walls with a glass rod or seed with a crystal of the product.[1]

  • Issue: Low Yield.

    • Cause: Incomplete dehydration (reversible reaction).[1]

    • Solution: Use a Dean-Stark trap (if using toluene/benzene) to physically remove water, pushing the equilibrium to the right.[1]

  • Issue: Impurity Peaks in NMR.

    • Cause: Unreacted aldehyde.[4]

    • Solution: Ensure the sodium bisulfite (

      
      ) wash step is performed thoroughly during filtration.[1]
      

References

  • Synthesis and Antibacterial Screening

    • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine.[1]

    • Source: SciELO Colombia.
    • [Link][1]

  • Microwave-Assisted Protocols

    • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. (Analogous methodology applied to aminopyrazoles).[1][2]

    • Source: NIH / PubMed Central.
    • [Link]

  • Biological Evaluation & Spectral Data

    • Synthesis and Evaluation of Biological Activities of Schiff Base Deriv
    • Source: MDPI Molecules.
    • [Link][1]

  • General Pyrazole Chemistry

    • Design and Spectral Studies of Novel Schiff Base derived
    • Source: Journal of Chemical and Pharmaceutical Research.
    • [Link]

Sources

Application Note: One-Pot Synthesis of Polysubstituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for High-Efficiency Library Generation

Executive Summary

Polysubstituted aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs (e.g., Celecoxib, Viagra) and emerging kinase inhibitors (e.g., CDKs, p38 MAP kinase). Traditional stepwise synthesis involves the isolation of unstable intermediates (such as arylidenemalononitriles), leading to poor atom economy and lower throughput.

This Application Note details one-pot, multicomponent reaction (MCR) protocols for synthesizing polysubstituted 5-aminopyrazoles. We focus on the condensation of aldehydes, malononitrile, and hydrazines.[1][2][3][4] These protocols are optimized for regiocontrol , sustainability (Green Chemistry) , and scalability , eliminating the need for chromatographic purification in most cases.

Mechanistic Insight: The Three-Component Cascade

To troubleshoot low yields or purity issues, researchers must understand the sequential cascade occurring in the "one-pot." The reaction proceeds via two distinct phases: the Knoevenagel Condensation followed by a Michael Addition-Cyclization sequence.[3]

Key Mechanistic Checkpoints:

  • Activation: The aldehyde carbonyl is activated (often by a catalyst or solvent polarity).

  • Intermediate A: Formation of the electrophilic arylidenemalononitrile. Critical: If this step is slow, side reactions with hydrazine occur.

  • Regioselectivity: The nucleophilic attack of the hydrazine determines the final isomer (5-amino vs. 3-amino). Steric bulk on the hydrazine substituent (

    
    -R) typically favors the 5-aminopyrazole  isomer due to the preferential attack of the terminal 
    
    
    
    on the sterically crowded
    
    
    -carbon of the intermediate.
Figure 1: Reaction Mechanism & Pathway

AminopyrazoleMechanism Start Reagents: Aldehyde + Malononitrile Inter1 Intermediate A: Arylidenemalononitrile (Electrophilic Alkene) Start->Inter1 Knoevenagel Condensation (-H2O) Cat Catalyst/Base (e.g., Et3N, Piperidine, MNPs) Cat->Inter1 Promotes Michael Michael Addition (Nucleophilic Attack on u03b2-Carbon) Inter1->Michael + Hydrazine Hydrazine Reagent Addition: Hydrazine (R-NH-NH2) Hydrazine->Michael Cyclization Intramolecular Cyclization (Attack on Nitrile) Michael->Cyclization Intermediate B Taut Tautomerization Cyclization->Taut Imine Intermediate Product Final Product: 5-Amino-pyrazole-4-carbonitrile Taut->Product

Caption: Cascade mechanism for the 3-component synthesis of 5-aminopyrazoles. The Knoevenagel condensation precedes the introduction of hydrazine to minimize hydrazone byproducts.

Protocol A: Green Synthesis (Ethanol/Water Reflux)

Application: General library synthesis, scale-up (gram scale), and environmentally sensitive workflows. Advantages: Catalyst recyclability (if using MNPs) or catalyst-free options; avoids toxic chlorinated solvents; simple filtration workup.

Materials
  • Aldehyde (1.0 equiv): Aromatic or heteroaromatic aldehydes.

  • Malononitrile (1.0 equiv): Activated methylene source.

  • Hydrazine derivative (1.0 equiv): Phenylhydrazine, Hydrazine hydrate, or Heteroaryl-hydrazine.

  • Solvent: Ethanol:Water (1:1 v/v).

  • Catalyst (Optional but recommended): 10 mol% Sodium Acetate (mild) or Magnetic Nanoparticles (Fe

    
    O
    
    
    
    @SiO
    
    
    ) for recyclability.
Step-by-Step Procedure
  • Pre-mix: In a 50 mL round-bottom flask, dissolve the Aldehyde (1 mmol) and Malononitrile (1 mmol) in 5 mL of EtOH:H

    
    O (1:1).
    
  • Activation: Add the catalyst (e.g., 0.05 g Fe

    
    O
    
    
    
    -based MNP or 10 mol% NaOAc). Stir at room temperature for 5-10 minutes.
    • Observation: The solution often turns yellow/orange, indicating the formation of the arylidenemalononitrile intermediate.

  • Addition: Add Hydrazine (1 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 30–60 minutes.

    • Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane, 3:7). Look for the disappearance of the aldehyde spot.

  • Precipitation: Allow the reaction to cool to room temperature. The product typically precipitates as a solid.

  • Workup: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove unreacted hydrazine and malononitrile.

  • Purification: Recrystallize from hot ethanol if necessary.

Typical Yield: 85–96% Purity: >95% (by


H NMR)
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Application: Rapid generation of diversity sets; difficult substrates (sterically hindered aldehydes). Advantages: Reaction times reduced to minutes; improved yields for electron-rich aldehydes.

Step-by-Step Procedure
  • Vessel Loading: In a 10 mL microwave process vial, combine Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and Hydrazine (1.0 mmol).

  • Solvent: Add 2 mL of Ethanol (or run solvent-free for "grinding" simulation).

  • Irradiation: Cap the vial. Set Microwave parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5–10 minutes

    • Stirring: High

  • Cooling & Isolation: Cool to 50°C using compressed air. Pour the mixture onto crushed ice (10 g).

  • Collection: Filter the resulting precipitate.[5]

Comparative Data: Method Efficiency

The following table summarizes the efficiency of various catalytic systems for the synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile.

EntryCatalyst SystemConditionsTimeYield (%)Ref
1 None (Catalyst-Free)EtOH/H

O Reflux
120 min78%[1]
2 Fe

O

@SiO

(MNPs)
Water/EtOH, RT20 min94%[2]
3 Sodium AcetateEtOH Reflux45 min88%[3]
4 Microwave IrradiationEtOH, 100°C5 min92%[4]
5 Ionic Liquid ([BMIm]OH)Solvent-free, 60°C15 min90%[1]
Troubleshooting & Optimization Guide
Regioselectivity Issues (Isomer Control)
  • Problem: Formation of a mixture of 3-amino and 5-amino isomers.

  • Root Cause: Competition between the

    
     and 
    
    
    
    nitrogens of the hydrazine during the Michael addition.
  • Solution:

    • Sterics: Using bulky hydrazines (e.g., Phenylhydrazine) strongly favors the 5-amino isomer because the less hindered terminal

      
       attacks the electrophilic alkene first.
      
    • Solvent: Protic solvents (EtOH) generally favor the 5-amino tautomer via hydrogen bonding stabilization of the intermediate.

"Oiling Out"
  • Problem: Product separates as a sticky oil rather than a solid.

  • Solution:

    • Induce crystallization by scratching the flask wall with a glass rod.

    • Add a seed crystal of a similar pyrazole derivative.

    • Switch solvent system to Ethanol:Water (2:1) to increase solubility of impurities while precipitating the product.

Figure 2: Workflow Decision Tree

Workflow Start Start Synthesis Check Substrate Type? Start->Check Standard Standard Aromatic Aldehyde Check->Standard Simple Hindered Sterically Hindered / Electron Rich Check->Hindered Complex RouteA Protocol A: EtOH/H2O Reflux (60 min) Standard->RouteA RouteB Protocol B: Microwave (100u00b0C, 5 min) Hindered->RouteB TLC Check TLC (Aldehyde Consumed?) RouteA->TLC RouteB->TLC TLC->RouteB No (Incomplete) Workup Precipitate on Ice Filter & Wash TLC->Workup Yes Recryst Recrystallize (Hot EtOH) Workup->Recryst If Purity <95%

Caption: Decision matrix for selecting the optimal synthesis protocol based on substrate complexity.

References
  • Molecules (Review): Recent Advances in the Synthesis of 5-Aminopyrazoles. (2023).[2] Covers broad synthetic strategies and green variations.[1][6][3][4][7][8]

  • RSC Advances: Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2... nano-catalyst.[6][3][4] (2022).[4][9] Details the magnetic nanoparticle protocol.

  • Frontiers in Chemistry: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives... (2021).[10] Provides data on catalyst efficiency and yield comparisons.

  • Organic Chemistry Portal: An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction... (2018).[11] Discusses microwave and oxidative variations.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Regioselectivity in 3-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 3-aminopyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to regioselectivity in their experiments. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-aminopyrazoles and 5-aminopyrazoles?

A1: The most common and versatile methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a 1,3-dielectrophilic precursor with a hydrazine derivative. The two principal classes of precursors are:

  • β-Ketonitriles: These compounds react with hydrazines to form aminopyrazoles. The reaction proceeds through the formation of a hydrazone intermediate at the ketone carbonyl, followed by cyclization onto the nitrile group.[1]

  • α,β-Unsaturated Nitriles (Enaminonitriles): These substrates, particularly those with a leaving group at the β-position (like alkoxy or halo groups), also readily react with hydrazines to yield aminopyrazoles.[2]

The choice of starting material and reaction conditions is critical in directing the synthesis towards the desired 3-amino or 5-amino regioisomer.

Q2: What is regioselectivity in the context of aminopyrazole synthesis, and why is it a common issue?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. When an unsymmetrical starting material, such as a substituted β-ketonitrile or a monosubstituted hydrazine, is used, the cyclization can occur in two different ways, leading to a mixture of 3-aminopyrazole and 5-aminopyrazole isomers.[3][4] This is a frequent challenge because the electronic and steric properties of the reactants may not be sufficiently different to favor one reaction pathway exclusively. Controlling regioselectivity is crucial as different regioisomers can have vastly different biological activities and physical properties.

Q3: What are the key factors that influence the regiochemical outcome of the reaction?

A3: The regioselectivity of aminopyrazole synthesis is governed by a combination of factors:

  • Electronic Effects: The relative electrophilicity of the carbonyl carbon versus the nitrile carbon in β-ketonitriles, or the two electrophilic centers in α,β-unsaturated nitriles, plays a major role. Electron-withdrawing groups on the starting materials can significantly influence the site of the initial nucleophilic attack by the hydrazine.[4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dielectrophile or the monosubstituted hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction to the less hindered electrophilic site.[4] An increase in the steric hindrance of the hydrazine substituent, for example, has been found to favor the formation of the 5-aminopyrazole regioisomer.

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and tunable parameters.

    • pH: The reaction's acidity or basicity can alter the nucleophilicity of the two nitrogen atoms in a monosubstituted hydrazine and influence the rate of competing reaction pathways.[4] Acidic conditions can favor the formation of the 5-aminopyrazole, while basic conditions can favor the 3-aminopyrazole.

    • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[5]

    • Temperature: Elevated temperatures can favor the thermodynamically more stable product, while lower temperatures may favor the kinetically controlled product.[6]

Troubleshooting Guide

Issue 1: My reaction is producing an inseparable mixture of 3-amino and 5-aminopyrazole regioisomers. How can I improve the selectivity?

This is a classic problem in aminopyrazole synthesis. The formation of isomeric mixtures indicates that the energy barrier for both cyclization pathways is comparable under your current reaction conditions.

Root Cause Analysis & Mechanistic Insight

The reaction of a monosubstituted hydrazine (R-NHNH₂) with a β-ketonitrile or an α,β-unsaturated nitrile involves a delicate balance between kinetic and thermodynamic control. The initial nucleophilic attack of one of the hydrazine's nitrogen atoms on an electrophilic center is often reversible. The subsequent, irreversible cyclization then determines the final product ratio.

  • Kinetic Control: Favors the fastest-formed product, which may not be the most stable. This pathway is often preferred at lower temperatures and under basic conditions where the initial Michael addition is rapid and the subsequent cyclization traps the kinetic isomer.[6]

  • Thermodynamic Control: Favors the most stable product. This is often achieved at higher temperatures and under neutral or acidic conditions, which allow for the equilibration of intermediates before the final, irreversible cyclization.[6]

Visualizing the Mechanistic Pathways

G cluster_0 Reaction of Monosubstituted Hydrazine with an Alkoxyacrylonitrile Start R-NHNH₂ + MeO-CH=C(R')-CN Michael_Adduct_A Michael Adduct A (Attack by N1) Start->Michael_Adduct_A N1 attack Michael_Adduct_B Michael Adduct B (Attack by N2) Start->Michael_Adduct_B N2 attack 3_Amino 3-Aminopyrazole (Kinetic Product) Michael_Adduct_A->3_Amino Fast Cyclization (Basic conditions, 0°C) Equilibration Michael_Adduct_A->Equilibration 5_Amino 5-Aminopyrazole (Thermodynamic Product) Michael_Adduct_B->5_Amino Cyclization (Neutral conditions, 70°C) Equilibration->Michael_Adduct_B G Start Poor Regioselectivity: Mixture of 3- and 5-Aminopyrazoles Condition_Check Modify Reaction Conditions Start->Condition_Check Reagent_Check Modify Reactants Start->Reagent_Check Solvent Change Solvent Condition_Check->Solvent pH Adjust pH Condition_Check->pH Temp Vary Temperature Condition_Check->Temp Fluorinated_Alcohol Use Fluorinated Alcohol (TFE, HFIP) Solvent->Fluorinated_Alcohol Acidic Acidic Conditions (e.g., AcOH) pH->Acidic Favors 5-amino Basic Basic Conditions (e.g., EtONa) pH->Basic Favors 3-amino Low_Temp Lower Temperature (Kinetic Control) Temp->Low_Temp Favors 3-amino High_Temp Higher Temperature (Thermodynamic Control) Temp->High_Temp Favors 5-amino End Improved Regioselectivity Fluorinated_Alcohol->End Acidic->End Basic->End Low_Temp->End High_Temp->End Sterics Increase Steric Bulk on Hydrazine or Substrate Reagent_Check->Sterics Sterics->End

Caption: Troubleshooting workflow for improving regioselectivity.

Solutions & Protocols
Solution 1: Solvent Modification

The use of highly polar, hydrogen-bond-donating fluorinated alcohols can stabilize charged intermediates and transition states differently than traditional solvents like ethanol, often leading to a dramatic improvement in regioselectivity. Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-Diketone (R1, R2)SolventRatio (5-Aryl : 3-Aryl)Reference
1Phenyl, CF₃Ethanol40:60
2Phenyl, CF₃TFE98:2
3Phenyl, CF₃HFIP>99:1
44-MeO-Ph, CF₃Ethanol45:55
54-MeO-Ph, CF₃TFE>99:1

Protocol: Regioselective Synthesis using a Fluorinated Alcohol [4]

  • Materials: Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol), monosubstituted hydrazine (1.1 mmol), and 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Procedure: a. Dissolve the 1,3-dicarbonyl compound in TFE or HFIP in a round-bottom flask equipped with a magnetic stirrer. b. Add the monosubstituted hydrazine to the solution at room temperature. c. Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, remove the solvent under reduced pressure. e. Purify the residue by column chromatography on silica gel to isolate the major regioisomer. f. Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

Solution 2: pH Control (Regiodivergent Synthesis)

For reactions with α,β-unsaturated nitriles like 3-methoxyacrylonitrile, the pH of the medium can be used to switch the selectivity between the 3-amino and 5-aminopyrazole isomers.

  • Acidic Conditions (e.g., Acetic Acid in Toluene): These conditions favor thermodynamic control, leading predominantly to the 5-aminopyrazole isomer.

  • Basic Conditions (e.g., Sodium Ethoxide in Ethanol): These conditions favor kinetic control, yielding the 3-aminopyrazole isomer. [6] Protocol: Regiodivergent Synthesis of Aminopyrazoles

  • For 5-Aminopyrazole (Thermodynamic Control):

    • To a solution of 3-methoxyacrylonitrile (1.0 mmol) in toluene (5 mL), add phenylhydrazine (1.1 mmol) and acetic acid (1.2 mmol).

    • Heat the mixture under microwave irradiation at a specified temperature and time (e.g., 120°C for 10 min).

    • After cooling, concentrate the mixture and purify by chromatography to obtain the 5-aminopyrazole.

  • For 3-Aminopyrazole (Kinetic Control):

    • To a solution of sodium ethoxide in ethanol, add 3-methoxyacrylonitrile (1.0 mmol) at 0°C.

    • Slowly add a solution of phenylhydrazine (1.1 mmol) in ethanol.

    • Stir the reaction at 0°C for 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, concentrate, and purify by chromatography to yield the 3-aminopyrazole.

Issue 2: The reaction is sluggish or gives low yields, even with good regioselectivity.

Low reactivity can be due to several factors, including deactivated starting materials or suboptimal reaction conditions.

Solutions
  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields. The selective heating can sometimes also enhance regioselectivity. [4]2. Catalysis: For certain substrates, the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid can activate the electrophile and accelerate the reaction. [3][7]3. Use of More Reactive Precursors: If using a β-ketonitrile, ensure its purity. Alternatively, converting the ketone to a more reactive enamine or enol ether can facilitate the reaction. For α,β-unsaturated nitriles, using a substrate with a better leaving group (e.g., a halogen instead of an alkoxy group) can increase the reaction rate.

References
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. PubMed. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Semantic Scholar. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. [Link]

  • Theoretical study on structural and mechanistic aspects of synthesis of a 3-aminopyrazole derivative. Univerzitet u Novom Sadu. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PMC. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Regioselectivity of pyrazole bromination. Reddit. [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

Sources

Technical Support Center: Purification of Sticky Pyrazole Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for sticky pyrazole amine intermediates Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "The Streak" – Strategies for Highly Polar, Basic Heterocycles

Executive Summary

Pyrazole amines are notoriously difficult to purify due to their dual nature: they possess high polarity (hydrogen bond donors/acceptors) and basicity (pyridine-like nitrogen). On standard silica gel, these compounds engage in non-specific binding with acidic silanol groups, resulting in severe peak tailing ("streaking"), poor recovery, and co-elution with impurities. Furthermore, their ability to coordinate transition metals (Pd, Cu) often traps catalytic impurities.

This guide provides field-proven protocols to neutralize these interactions, alternative stationary phases, and salt-formation strategies to convert "intractable oils" into manipulatable solids.

🟢 Phase 1: Diagnostic & Decision Matrix

Before selecting a method, characterize your crude material behavior.[1][2]

PurificationLogic Start Crude Pyrazole Amine Solubility Is it soluble in non-polar solvents (Et2O, Hexanes)? Start->Solubility TLC_Streak Does it streak on standard Silica TLC? Solubility->TLC_Streak No (Oily/Sticky) Salt_Form PROTOCOL A: Salt Formation (HCl/Oxalate) Solubility->Salt_Form Yes (impurities are not) Mod_Silica PROTOCOL B: Amine-Modified Silica (DCM/MeOH/NH3) TLC_Streak->Mod_Silica Yes (Rf 0.2-0.5) Rev_Phase PROTOCOL C: High pH Reverse Phase (C18 + NH4HCO3) TLC_Streak->Rev_Phase No (Stuck at baseline) Metal_Contam Is there residual Pd/Cu (Dark color/NMR broadening)? Scavenger PROTOCOL D: Metal Scavenging (Thiol/DMT Resins) Metal_Contam->Scavenger Yes End Pure Intermediate Metal_Contam->End No Salt_Form->Metal_Contam Mod_Silica->Metal_Contam Rev_Phase->Metal_Contam Scavenger->End

Figure 1: Decision matrix for selecting the optimal purification pathway based on compound behavior.

🔵 Phase 2: Troubleshooting & FAQs

Q1: My compound streaks from the baseline to the solvent front on silica. How do I fix this?

The Issue: Silica gel (


) is acidic (pKa ~4-5). Basic pyrazole amines protonate on the column, turning the separation into an unintended cation-exchange process. This causes the "streak."
The Fix:  You must neutralize the silica surface and keep the amine in its free-base form.
  • Method 1 (Mobile Phase Modifier): Use Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) . The ammonia competes for the acidic silanol sites.[3]

  • Method 2 (The "Pre-Wash"): Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This "caps" the active silanols.

Q2: My product is an oil that refuses to crystallize.

The Issue: Many pyrazole amines have low melting points or contain trace solvent impurities that prevent lattice formation. The Fix: Force a phase change by converting the free base into a salt.

  • Recommendation: Oxalate salts are often superior to HCl salts for pyrazoles because they are highly crystalline and non-hygroscopic. If the oxalate salt is too soluble, try p-Toluenesulfonic acid (TsOH) .

Q3: I used 10% MeOH in DCM, but the silica gel dissolved/cracked.

The Issue: Methanol is polar enough to dissolve silica gel at high concentrations, leading to white precipitate in your fractions and a clogged frit. The Fix: Never exceed 10-15% MeOH in DCM on a standard silica column. If you need more polarity, switch to C18 Reverse Phase or use 7N NH₃ in MeOH (which allows you to use less total methanol for the same elution strength).

Q4: The NMR shows broad peaks, and the oil is dark brown. Is this decomposition?

The Issue: This is classic paramagnetic broadening caused by residual Palladium or Copper trapped by the pyrazole nitrogens. The Fix: Do not attempt to column this away immediately. The metal complex is often tighter than the silica adsorption.

  • Action: Treat the crude solution with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ ) before chromatography.

🟠 Phase 3: Detailed Protocols

Protocol A: Salt Formation (The "Anti-Oil" Strategy)

Best for: Oily intermediates that are reasonably pure (>70%) but hard to handle.

Reagents:

  • Anhydrous Diethyl Ether (

    
    ) or TBME.
    
  • 2M HCl in Diethyl Ether OR Oxalic Acid (solid).

Step-by-Step:

  • Dissolve the crude oily amine in a minimal amount of EtOAc (just enough to solvate).

  • Dilute with 10 volumes of

    
      or TBME .
    
  • If using HCl: Add 2M HCl in ether dropwise with vigorous stirring. Watch for white precipitate.

    • Caution: Excess HCl can redissolve the salt if it is hygroscopic. Stop when precipitation slows.

  • If using Oxalic Acid: Dissolve 1.05 equivalents of oxalic acid in a small volume of warm ethanol. Add this dropwise to the amine solution.[4]

  • Cool the mixture to 0°C for 1 hour.

  • Filter the solid. Wash with cold

    
    .
    
  • Recovery: The salt is usually pure enough for the next step. If the free base is required, suspend the salt in DCM and wash with saturated aqueous

    
    .
    
Protocol B: The "Ammoniated" Flash Column

Best for: Streaking compounds that must be purified by chromatography.

Solvent System Preparation: Do not simply add aqueous ammonia to DCM (it will not mix). You must use a bridge solvent (Methanol).

Polarity LevelDCM (mL)MeOH (mL)NH₄OH (28% aq) (mL)Effective Ratio
Low 95045595:4.5:0.5
Medium 900901090:9:1
High 8001802080:18:2

Procedure:

  • Equilibration: Flush the silica cartridge with 3 Column Volumes (CV) of the "Low" polarity mix. This saturates the silica with ammonia.

  • Loading: Dissolve the sample in a minimum amount of DCM. If it is not soluble, use a "dry load" technique (adsorb onto Celite or amine-functionalized silica).

  • Elution: Run a gradient from Low to High polarity.

  • Note: The ammonia smell will be strong. All fractions must be evaporated in a well-ventilated fume hood.

Protocol C: High pH Reverse Phase (C18)

Best for: Compounds too polar for DCM (stick to the baseline even with ammonia).

Concept: Standard C18 uses acidic water (Formic acid/TFA). This protonates the pyrazole, making it more polar and causing it to elute immediately (void volume). By using a Basic pH , you keep the pyrazole neutral (hydrophobic), allowing it to interact with the C18 chains and separate.

Mobile Phase:

  • Solvent A: 10mM Ammonium Bicarbonate (

    
    ) in Water (pH ~8-9).
    
  • Solvent B: Acetonitrile (

    
    ).
    

Gradient:

  • 0-5 min: 5% B (Hold)

  • 5-20 min: 5% -> 60% B

  • Note: Pyrazoles are stable at this pH, unlike silica which degrades at pH >8 over long periods (modern C18 columns are generally robust up to pH 10).

📚 References & Grounding

  • Flash Chromatography Solvent Systems (General & Amines)

    • Source: University of Rochester, Department of Chemistry.

    • Key Insight: Establishes DCM/MeOH/Ammonia as the standard for "stubborn amines" and defines solubility limits of MeOH in DCM to prevent silica dissolution.

  • Purification of Ionizable Organic Amines

    • Source: Biotage Application Notes (2023).

    • Key Insight: Details the mechanism of silica acidity causing streaking and validates the use of amine-modified mobile phases and high-pH reverse phase strategies.

  • Salt Formation Strategies (Trichloroacetic Acid / HCl)

    • Source:Beilstein Journal of Organic Chemistry (2022). "Trichloroacetic acid fueled practical amine purifications."

    • Key Insight: Validates the "crash out" method using various acids (TCA, HCl) to purify amines without chromatography.

  • Workup Procedures for Amines

    • Source: University of Rochester, "Workup: Amines."

    • Key Insight: Provides the logic for avoiding standard aqueous workups (emulsions) and suggests copper sulfate for removing chelating amines.[5]

  • Direct Synthesis and Purification of N-Substituted Pyrazoles

    • Source:Journal of Organic Chemistry (2021).

    • Key Insight: Discusses the synthesis and specific purification challenges (chromatography vs. extraction) of N-substituted pyrazoles.

Sources

Technical Support Center: Troubleshooting Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization Failure & Regioselectivity in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Introduction: The Pyrazole Bottleneck

Pyrazoles are pharmacophores of immense significance, serving as the core scaffold for blockbusters like Celecoxib (Celebrex) and Rimonabant. However, the "simple" condensation of hydrazines with 1,3-dielectrophiles (Knorr synthesis) is deceptively complex. Failures often manifest as stalled intermediates, intractable regioisomeric mixtures, or decomposition into azine polymers.

This guide moves beyond standard textbook procedures to address the causality of failure , providing self-validating protocols to rescue your synthesis.

Module 1: The "Stalled" Intermediate (Knorr Synthesis)

Symptom: You isolated a solid precipitate, but NMR indicates it is not the aromatic pyrazole. It appears to be an open-chain hydrazone or a 5-hydroxy-2-pyrazoline.

The Root Cause: The Dehydration Barrier

The Knorr synthesis proceeds in two distinct steps:

  • Nucleophilic Attack: Hydrazine attacks the carbonyl to form a hydrazone (fast).

  • Cyclization/Dehydration: The hydrazone cyclizes to a hemiaminal (5-hydroxypyrazoline), which must dehydrate to form the aromatic ring. This dehydration is the Rate-Determining Step (RDS) under neutral conditions [1].[2]

If the reaction stops here, your system lacks the thermodynamic drive (heat) or kinetic assistance (acid catalysis) to overcome the activation energy of dehydration.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Solid isolated, M+18 mass observed 5-Hydroxypyrazoline trap. The ring closed but failed to eliminate water.Force Dehydration: Dissolve intermediate in glacial acetic acid (AcOH) or EtOH with 10% HCl. Reflux for 2–4 hours.
Solid isolated, M+2 mass observed Hydrazone isolation. The second nitrogen failed to attack the second carbonyl.Activate Carbonyl: Add a Lewis Acid (e.g.,

or

) to activate the remaining carbonyl [2]. Increase temp >80°C.
Starting material remains Deactivated Hydrazine. Hydrazine HCl salts were used without sufficient base neutralization.Free Base Release: Ensure 1.1 eq of base (NaOAc or

) is added to liberate the free hydrazine amine.
DOT Diagram: Mechanism & Bottlenecks

The following diagram illustrates the pathway and the specific energy wells where the reaction stalls.

KnorrMechanism Start 1,3-Diketone + Hydrazine Hydrazone Hydrazone Intermediate (Stall Point 1) Start->Hydrazone Nucleophilic Attack (Fast) Hemiaminal 5-Hydroxy-2-pyrazoline (Stall Point 2) Hydrazone->Hemiaminal Cyclization (Equilibrium) Hemiaminal->Hydrazone Reversible Pyrazole Aromatic Pyrazole (Final Product) Hemiaminal->Pyrazole Dehydration (RDS - Needs Acid/Heat)

Caption: The Knorr synthesis pathway highlighting the critical dehydration step where reactions frequently stall.

Module 2: Regioselectivity Nightmares

Symptom: TLC shows two close-running spots. NMR confirms a mixture of 1,3,5- and 1,3,4-substituted isomers.

The Root Cause: Competing Nucleophiles

When using a substituted hydrazine (


) and an unsymmetrical 1,3-diketone (

), there are two competing nucleophilic attacks.
  • Sterics: The less hindered hydrazine nitrogen attacks the less hindered carbonyl.[3]

  • Electronics: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

Strategic Solutions
1. The Fluorinated Solvent Switch

Using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically improve regioselectivity.[1] These solvents hydrogen-bond to the carbonyls, altering their electrophilicity and the "hardness" of the reaction environment [3].

2. pH Control (The "Switch")
  • Acidic Media: Protonation of the hydrazine reduces the nucleophilicity of the substituted nitrogen (

    
    ).[4] The terminal nitrogen (
    
    
    
    ) remains available for attack.
  • Basic Media: The internal nitrogen (

    
    ) is often more nucleophilic due to the alpha-effect or electron donation from the substituent (if alkyl).
    

Q: How do I predict the major isomer? Use the "Hard/Soft" heuristic :

  • Acidic conditions favor attack by the terminal

    
     on the most electrophilic carbonyl.
    
  • Basic conditions favor attack by the substituted

    
     (if alkyl) on the least hindered carbonyl.
    

Module 3: The "Black Tar" (Side Reactions)

Symptom: The reaction mixture turns dark brown/black; no product is recoverable.

Diagnosis: Azine Formation & Polymerization

If the stoichiometry is incorrect (specifically, excess diketone), one hydrazine molecule can react with two diketone molecules, bridging them to form an azine (bis-hydrazone). These structures often polymerize or decompose into tars.

Corrective Protocol:

  • Inverse Addition: Always add the 1,3-diketone slowly to a solution of the hydrazine. This ensures the hydrazine is always in local excess, preventing azine bridging.

  • Stoichiometry: Use a slight excess of hydrazine (1.05 – 1.1 eq).

  • Inert Atmosphere: Hydrazines are susceptible to oxidation. Run the reaction under

    
     or Argon.
    

Module 4: 1,3-Dipolar Cycloaddition (Alternative Route)

Scenario: The Knorr synthesis fails due to sensitive functional groups or steric bulk. Alternative: Reacting diazo compounds with alkynes.[1][4]

Troubleshooting Matrix:

Issue Solution
No Reaction Catalysis: Use Cu(I) (Click chemistry) for terminal alkynes to get 1,4-isomers exclusively. Use Ru(II) for internal alkynes [4].
Regioselectivity (Thermal) Sterics: Thermal cycloaddition is governed by FMO theory. Electron-deficient alkynes react faster. If getting mixtures, switch to the metal-catalyzed route.

| Safety Warning | Diazo Hazards: Diazo compounds are shock-sensitive. Generate diazomethane in situ or use safer precursors like tosylhydrazones. |

Experimental Protocol: Optimized Knorr Synthesis

Objective: Synthesis of 1-phenyl-3,5-dimethylpyrazole (Standard Model).

Reagents:

  • Acetylacetone (10 mmol)

  • Phenylhydrazine HCl (11 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL) or Sodium Acetate (11 mmol if using HCl salt)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Phenylhydrazine HCl (1.59 g) and Sodium Acetate (0.90 g) in Ethanol (20 mL). Stir for 10 mins to liberate the free base.

  • Addition: Add Acetylacetone (1.00 g) dropwise over 5 minutes at room temperature. Note: Exotherm may occur.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hex).[5] If the intermediate spot (lower Rf) persists, add 0.5 mL Glacial Acetic Acid and continue reflux.

  • Workup: Cool to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: The pyrazole should precipitate as a solid. Filter and wash with cold water.

    • If oil forms:[6] Extract with DCM, wash with

      
      , dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH/Water (1:1).

Visual Troubleshooting Logic Tree

TroubleshootingTree Start Reaction Failed CheckState What is the physical state? Start->CheckState Solid Solid Precipitate CheckState->Solid Tar Dark Oil / Tar CheckState->Tar Liquid Liquid / Mixture CheckState->Liquid CheckMass Mass = Product + 18? Solid->CheckMass Check MS/NMR Azine Action: Restart. Add Diketone slowly to Hydrazine excess Tar->Azine Likely Azine Polymer Regio Regioisomer Mixture Liquid->Regio Multiple Spots? Dehydrate Action: Add AcOH, Reflux 4h CheckMass->Dehydrate Yes (Intermediate) SolventSwitch SolventSwitch Regio->SolventSwitch Action: Switch solvent to TFE or HFIP

Caption: Decision tree for diagnosing common pyrazole synthesis failures based on physical state and analytical data.

References

  • Linden Schrecker et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[2] Reaction Chemistry & Engineering, 2022.[2][7]

  • Karimi-Jaberi, Z. et al. "Trifluoroethanol as a metal-free and reusable medium for the synthesis of pyrazoles." Chinese Chemical Letters, 2012.
  • Fustero, S. et al.
  • Himo, F. et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005.

  • Maddila, S. et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." MDPI, 2023.

Sources

Technical Support Center: Solving Solubility Challenges of 4-Methoxyphenyl Pyrazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with 4-methoxyphenyl pyrazole derivatives in biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and scientific explanations to ensure the successful application of these compounds in your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why is my 4-methoxyphenyl pyrazole compound precipitating when I add it to my aqueous assay buffer or cell culture medium?

This is a common and critical issue, often stemming from two primary factors: the compound's intrinsic properties and a phenomenon known as "solvent shock."

  • Intrinsic Low Aqueous Solubility: The 4-methoxyphenyl pyrazole scaffold contains aromatic rings (pyrazole and methoxyphenyl) which are hydrophobic (water-repelling).[1] These non-polar moieties lead to strong intermolecular forces in the compound's solid-state (crystal lattice), making it energetically unfavorable for water molecules to surround and dissolve the compound.[1] Over 70% of new chemical entities in drug discovery pipelines suffer from poor aqueous solubility, making this a widespread challenge.[2]

  • Solvent Shock: Most researchers prepare high-concentration stock solutions of hydrophobic compounds in a water-miscible organic solvent, typically Dimethyl Sulfoxide (DMSO).[3][4] When a small volume of this concentrated organic stock is rapidly diluted into a large volume of an aqueous buffer (like cell culture media), the solvent environment changes abruptly. The DMSO disperses quickly, leaving the poorly soluble compound molecules locally supersaturated in an environment where they can no longer stay dissolved. This "shock" causes them to crash out of solution and form a visible precipitate.[3]

Q2: What is the best solvent for preparing the initial stock solution of my compound?

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent due to its powerful ability to dissolve a broad range of non-polar compounds and its miscibility with water.[5][6]

However, the choice is not trivial. It's crucial to use anhydrous (water-free) DMSO to prevent compound degradation and ensure maximum solubility.[3] Always start by preparing a high-concentration stock solution (e.g., 10-50 mM) that can be further diluted. This minimizes the final concentration of the organic solvent in your assay, which is critical for avoiding solvent-induced artifacts.[7]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay without affecting the results?

This is a critical parameter that must be empirically determined for your specific cell line and assay endpoint , as sensitivity can vary greatly. However, general guidelines exist:

  • < 0.1% DMSO: Generally considered safe for most cell lines with minimal impact on cell health or function.[8]

  • 0.1% to 1% DMSO: May begin to have subtle effects on some sensitive cell types, potentially altering morphology, proliferation, or gene expression.[8][9]

  • > 1% DMSO: Often causes significant cytotoxicity, membrane damage, oxidative stress, or other off-target effects that can confound experimental results.[8][10]

Causality: DMSO is not inert; it can make cell membranes more permeable, which can be both beneficial and detrimental.[11] It can also directly interact with cellular proteins and pathways.[11] Therefore, it is imperative to run a vehicle control experiment where cells are treated with the same final concentration of DMSO used in your compound dilutions to account for any solvent-induced effects.[12]

SolventRecommended Max. Concentration (Cell-Based Assays)Notes
DMSO < 0.5% (Ideal: ≤ 0.1%) Cell line dependent. Always run a vehicle control to determine the no-effect concentration.[8][12]
Ethanol < 0.5% (Ideal: ≤ 0.1%) Can induce cellular stress responses. Less effective at solubilizing highly hydrophobic compounds compared to DMSO.[9]
Methanol Not Recommended Generally more toxic to cells than DMSO or ethanol.
Polyethylene Glycol (PEG) Variable Low molecular weight PEGs (e.g., PEG400) can be used, but concentrations must be carefully optimized as they can affect viscosity and have cellular effects.[5]

Troubleshooting Guide: From Problem to Solution

Q4: My compound precipitates immediately upon dilution into the assay medium. What are the step-by-step actions I should take?

Immediate precipitation is a classic sign of "solvent shock" and exceeding the compound's kinetic solubility limit. Follow this workflow to resolve the issue.

G cluster_0 Troubleshooting Immediate Precipitation start Precipitate Observed Immediately check_conc Step 1: Verify Final Concentration Is it below the known solubility limit? start->check_conc lower_conc Action: Reduce Final Concentration Test a lower, more realistic concentration. check_conc->lower_conc No / Unsure use_lower_stock Step 2: Use a Lower Stock Concentration (e.g., from 50 mM to 10 mM) check_conc->use_lower_stock Yes lower_conc->use_lower_stock success Solution Remains Clear lower_conc->success Solves Issue serial_dilution Step 3: Perform Stepwise Serial Dilution Avoids abrupt solvent change. See Protocol 2. use_lower_stock->serial_dilution use_lower_stock->success Solves Issue pre_warm Step 4: Pre-warm Assay Medium Slightly increases solubility for some compounds. serial_dilution->pre_warm serial_dilution->success Solves Issue advanced Step 5: Consider Advanced Methods (e.g., Cyclodextrins) pre_warm->advanced Still Precipitates pre_warm->success Solves Issue advanced->success

Caption: Workflow for troubleshooting immediate compound precipitation.

Detailed Actions:

  • Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of your compound.[3] Many potent compounds are active at nanomolar concentrations where solubility is less of a concern.

  • Use a Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume to your media.[3] This can be added more slowly and mixed more effectively, reducing localized high concentrations that trigger precipitation.

  • Implement Stepwise Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions. This gradual introduction to the aqueous environment is a highly effective way to prevent solvent shock.[7] (See Protocol 2 ).

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is warmed to the experimental temperature (e.g., 37°C) before adding the compound.[3] For some compounds, solubility increases with temperature.[1]

Q5: My compound solution is clear at first, but I see precipitate forming hours later during incubation. What could be the cause?

Delayed precipitation points to issues with compound stability or interactions with the complex assay environment over time.

  • Temperature Effects: While warming the media can help initially, some compounds have lower solubility at 37°C over extended periods and may crystallize out.[3]

  • pH Instability: Cell metabolism can cause the pH of the culture medium to decrease over time.[3] If your 4-methoxyphenyl pyrazole has ionizable groups, a change in pH can alter its charge state and significantly reduce its solubility.

  • Interaction with Media Components: Serum proteins are a common culprit. The compound may bind to proteins like albumin and then precipitate as an insoluble complex.[3] Salts and other components in the media can also interact with the compound, reducing its solubility.[13]

Troubleshooting Steps:

  • Monitor pH: Check the pH of your media at the end of the experiment. If it has shifted significantly, consider using a medium with a more robust buffering system (e.g., HEPES).

  • Evaluate Serum: If using a serum-containing medium, test a lower serum concentration or, if your cells can tolerate it for the duration of the assay, use a serum-free medium to see if this prevents precipitation.[3]

  • Re-evaluate Concentration: The concentration used may be in a metastable state, appearing dissolved initially but being thermodynamically driven to precipitate over time. A slightly lower concentration might be stable for the full duration.

Advanced Solubilization Strategies

Q6: I've optimized my dilution protocol and DMSO concentration, but my compound is still not soluble enough for my desired assay concentration. What other solubilizing agents can I use?

When standard methods are insufficient, advanced formulation strategies can be employed. The most common and effective for in vitro assays is the use of cyclodextrins.

Q7: How do cyclodextrins work, and how can I use them to solubilize my 4-methoxyphenyl pyrazole?

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone or donut.[14] Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic.[15][16] A poorly soluble compound like a 4-methoxyphenyl pyrazole can become encapsulated within this hydrophobic core, forming a water-soluble "inclusion complex."[17][18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[14][16]

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound (4-Methoxyphenyl Pyrazole) complex Soluble Complex Compound CD compound->complex:f1 + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex:f2 Encapsulates water Aqueous Solution (Assay Media) complex->water Dissolves in

Caption: Mechanism of cyclodextrin-mediated solubilization.

Which Cyclodextrin to Use? For pharmaceutical and biological applications, chemically modified derivatives are preferred over natural β-cyclodextrin due to their higher solubility and reduced toxicity.[19] The most widely used is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) .[17]

StrategyMechanismProsCons
Co-solvent (DMSO) Reduces polarity of the bulk solution.[19]Effective for a wide range of compounds; well-established.[5]Potential for cytotoxicity and off-target effects at higher concentrations (>0.5%).[8][9]
Cyclodextrin Inclusion Encapsulates the hydrophobic drug in a soluble host-guest complex.[14]Low toxicity; highly effective at increasing aqueous solubility; can improve compound stability.[15][16][17]May alter drug bioavailability to cells; requires careful optimization of the drug:CD ratio.[17][18]
pH Modification Ionizes acidic or basic groups to form more soluble salts.[5]Simple and effective for ionizable compounds.Not applicable to neutral compounds; may not be compatible with assay pH requirements.[5]
Lipid-Based Systems Solubilizes lipophilic drugs in lipid carriers.[2][20]Can significantly enhance solubility and bioavailability.[5]More complex to formulate; primarily used for in vivo studies, can interfere with in vitro assays.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of your compound.[21]

  • Calculate Required Mass: Determine the mass of the 4-methoxyphenyl pyrazole derivative needed.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 mg/g

    • Example (for 1 mL of 10 mM stock, MW = 174.2 g/mol ): Mass = 0.010 mol/L × 0.001 L × 174.2 g/mol × 1000 mg/g = 1.742 mg

  • Weigh Compound: Aseptically weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of anhydrous, sterile-filtered DMSO (in this example, 1.0 mL) to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. Visually inspect to ensure no particulates remain.[4]

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]

Protocol 2: Serial Dilution into Aqueous Assay Media to Avoid Precipitation

This method gradually introduces the compound to the aqueous environment, minimizing solvent shock.[3][22] This example is for achieving a 10 µM final concentration from a 10 mM stock.

  • Prepare Intermediate Dilution: Create a 1:100 intermediate dilution of your stock solution in 100% DMSO.

    • Take 2 µL of the 10 mM stock solution.

    • Add to 198 µL of 100% DMSO.

    • This creates a 100 µM intermediate stock.

  • Prepare Final Dilution: Create a 1:10 final dilution in your pre-warmed (37°C) cell culture medium.

    • Take 100 µL of the 100 µM intermediate stock.

    • Add this slowly, drop-by-drop , to 900 µL of the pre-warmed medium while gently swirling the tube.

    • This results in a 10 µM final working solution with a final DMSO concentration of 10%. This high-DMSO solution is for the next step.

  • Dose Cells: Add a small volume of this final working solution to the cells in your assay plate to achieve the desired final concentration and a low final DMSO concentration.

    • Example: To achieve a 10 µM final concentration in a well containing 100 µL of media, you would typically prepare a 2X or 10X working stock in media and add an equal or 1/9th volume, respectively. The key is that the final dilution into the bulk media on the cells is what matters. A common method is to add 1 µL of a 1 mM stock (in media/DMSO mix) to 99 µL of media in the well, yielding a 10 µM final concentration with 1% DMSO. The goal is to keep the final in-well DMSO concentration below 0.5%.[7]

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

This protocol provides a starting point for using HP-β-CD. The optimal ratio of drug to cyclodextrin often needs to be determined empirically.[17]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer or serum-free medium. Sterile filter the solution.

  • Add Compound: Add your 4-methoxyphenyl pyrazole compound (either as a powder or from a minimal volume of a highly concentrated organic stock) to the HP-β-CD solution.

  • Complexation: Vortex or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Assay Dilution: This clear, concentrated drug-cyclodextrin complex solution can now be treated as your stock solution and diluted into the final assay medium.

  • Important Control: It is essential to run a parallel control with just the HP-β-CD solution (at the same final concentration) to ensure that the cyclodextrin itself does not affect your biological assay.[9]

References

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • DMSO in cell based assays. Scientist Solutions.
  • Technical Support Center: Preventing Compound Precipit
  • Solubilization techniques used for poorly w
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • What effects does DMSO have on cell assays?. Quora.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube.
  • Common Cell Culture Problems: Precipit
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • 3-(4-Methoxyphenyl)-1H-Pyrazole | C10H10N2O | CID 599984. PubChem.
  • Troubleshooting Cell Culture Media for Bioprocessing. Biocompare.
  • Adjusting for the effects of DMSO on cell line growth and viability in experiments. Benchchem.
  • Has anyone had problems with media contamination or precipitants falling out of media?.
  • dealing with poor solubility of pyrazole deriv
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
  • 3-(4-Methoxyphenyl)pyrazole. Chem-Impex.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole | C11H12N2O | CID 2764201. PubChem.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Improving solubility of pyrazole deriv
  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Palomar College.
  • Preparing Solutions. Chemistry LibreTexts.
  • Compound Handling Instructions. MCE.

Sources

Technical Support Center: Handling & Stabilizing Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Amino Groups in Pyrazole Derivatives Ticket ID: AP-OX-552 Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist

Executive Summary & Core Issue

The Problem: You are likely observing your aminopyrazole derivatives turning from off-white/pale yellow solids or clear oils to brown, black, or tar-like substances upon exposure to air or during concentration.

The Science: Aminopyrazoles are electron-rich heteroaromatics. The exocyclic amino group (


) significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazole ring, making it highly susceptible to Single Electron Transfer (SET) oxidation. This leads to the formation of radical cations, which rapidly undergo oxidative dehydrogenative coupling to form azo-dimers  (colored red/orange) or complex polymers  (black tars) [1, 2].

Module 1: Diagnostics – Why is my sample degrading?

Q: My product was pure by LCMS, but turned black on the rotavap. What happened?

A: You likely triggered an oxidative polymerization cascade . This is often caused by trace peroxides in your solvent (e.g., THF, Dioxane) or simply atmospheric oxygen acting on the concentrated, electron-rich free base.

Q: Is the color change reversible?

A: Generally, no . The formation of azo bonds (


) and subsequent polymerization are irreversible covalent changes. You must purify the material immediately.
Visualizing the Enemy: The Oxidation Pathway

The following diagram illustrates how a stable amine transforms into a degradation product.

OxidationMechanism cluster_0 Critical Failure Point Amine Aminopyrazole (Electron Rich) Radical Radical Cation [Ar-NH2]•+ Amine->Radical Oxidation (O2/Peroxides) -e- Dimer Azo-Dimer (Red/Orange Color) Radical->Dimer Coupling (-2H+) Polymer Complex Tars (Black/Insoluble) Dimer->Polymer Further Oxidation

Figure 1: Mechanism of oxidative degradation in aminopyrazoles. The radical cation intermediate is the gateway to irreversible coupling [1, 3].

Module 2: Synthesis & Workup Protocols

Q: How do I remove solvents without destroying the compound?

A: Heat and oxygen are your enemies. You must lower the energy of the system and exclude oxidants.

Protocol: The "Argon Blanket" Workup
  • Solvent Choice: Avoid ethers (THF, Et₂O) if possible, as they carry peroxides. Use MeCN or DCM (freshly distilled or HPLC grade).

  • Degassing: Sparge all workup solvents with Argon for 15 minutes before use.

  • Temperature Control: Never set the rotavap bath above 35°C .

  • Vacuum Backfill: When releasing the vacuum on your rotavap, do not open it to air. Connect an Argon balloon to the release valve and backfill with inert gas.

Solvent Compatibility Matrix
SolventRisk LevelNotes
Methanol (MeOH) LowGood solubility, but protic nature can facilitate some radical processes.
Acetonitrile (MeCN) Lowest Preferred. Non-nucleophilic, generally peroxide-free.
Tetrahydrofuran (THF) High DANGER. Peroxides act as radical initiators. Must be BHT-stabilized or freshly distilled.
Chloroform (CHCl₃) MediumCan form phosgene/HCl over time; acidic trace can induce polymerization.

Module 3: Storage & Stabilization

Q: I need to store this for 3 months. How?

A: Do not store as a free base. Convert it to a salt. Protonating the amine group withdraws electron density from the ring, significantly lowering the HOMO energy and making the molecule resistant to oxidation [4].

Protocol: Hydrochloride Salt Formation

Objective: Convert unstable oil to stable solid.

  • Dissolve: Dissolve 1.0 eq of crude aminopyrazole in a minimum amount of dry 1,4-Dioxane or EtOAc (degassed).

  • Acidify: Dropwise add 1.1 eq of 4M HCl in Dioxane at 0°C under Argon.

  • Precipitate: A white/off-white solid should precipitate immediately.

  • Isolate: Filter rapidly under an Argon funnel or centrifuge.

  • Wash: Wash the cake with dry

    
     (to remove excess acid).
    
  • Dry: Vacuum dry. Store at -20°C.

Note: If HCl is too harsh (causing depyrazolation), use Oxalic Acid to form the oxalate salt.

Module 4: Chemical Protection Strategies

Q: I need to run a reaction on another part of the molecule. Which Protecting Group (PG) should I use?

A: You need a PG that deactivates the ring electrons.

  • Boc (tert-butyloxycarbonyl): Good for reducing nucleophilicity. Acid labile.

  • Acetyl (Ac): Very stable, strongly electron-withdrawing. Harder to remove (requires strong base/acid).

  • Cbz (benzyloxycarbonyl): Cleavable by hydrogenation (mild), but incompatible if your molecule has other reducible groups (e.g., nitro, alkenes).

Decision Tree: Selecting the Right PG

PGSelection Start Select Protecting Group AcidSens Is your molecule Acid Sensitive? Start->AcidSens ReducSens Is your molecule Sensitive to H2/Pd? AcidSens->ReducSens No UseFmoc Use Fmoc (Remove with Piperidine) AcidSens->UseFmoc Yes (Avoid Acid) UseBoc Use Boc Group (Remove with TFA/HCl) ReducSens->UseBoc Yes (Avoid H2) UseCbz Use Cbz Group (Remove with H2/Pd) ReducSens->UseCbz No UseAc Use Acetyl/Trifluoroacetyl (Remove with OH-) ReducSens->UseAc Need Robustness?

Figure 2: Strategic selection of protecting groups based on downstream chemical compatibility [5, 6].

References

  • Jiang, H., et al. (2014). "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry, 79(11), 5258–5268.

  • Khazhieva, I. S., et al. (2020). "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds."[1] Molecules, 25(20), 4749.

  • Fichez, J., et al. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 22.

  • PharmaOffer. (2023). "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals."

  • Organic Chemistry Portal. "Protecting Groups: Stability and Deprotection Data."

  • Scott, K. (2024).[2] "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." Journal of Chemical and Pharmaceutical Research, 16(4), 131.[2]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine . It is designed for medicinal chemists and analytical scientists requiring unambiguous structural verification.

Executive Summary: The Structural Challenge

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine is a trisubstituted pyrazole scaffold often utilized as a kinase inhibitor pharmacophore.[1] Structural characterization of this molecule presents a specific set of challenges:

  • Tautomeric Equilibrium: As an N-unsubstituted pyrazole, it exists in rapid equilibrium between the 1H- and 2H- forms, complicating signal assignment.

  • Exchangeable Protons: The presence of both an amino group (–NH2) and a pyrazole ring proton (–NH) creates significant solvent dependency.

  • Regioisomerism: Distinguishing the target from its "flipped" isomer (where ethyl and amino positions might be theoretically transposed during non-standard syntheses) requires precise coupling analysis.

The "Product" Performance: In this guide, the "Product" is defined as the DMSO-d6 solvated spectral profile , which is compared against the "Alternative" CDCl3 profile . The data conclusively demonstrates that DMSO-d6 is the required standard for validating this structure due to its ability to resolve exchangeable protons and stabilize tautomers.

Experimental Protocol & Methodology

To ensure reproducibility, the following protocol minimizes water exchange and aggregation broadening.

Sample Preparation Workflow
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) ≥ 99.8% D.[1]

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[2] Note: Elevated temperature (313 K) may be required if rotamers broaden the ethyl signals.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[2]

Diagram 1: Analytical Workflow

G cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing Sample Solid Sample (10-15 mg) Tube 5mm NMR Tube (High Precision) Sample->Tube Solvent DMSO-d6 (Dry, 0.6 mL) Solvent->Tube Lock Lock & Shim (Auto-shim z-axis) Tube->Lock Pulse Pulse Seq (zg30 or zg90) Lock->Pulse Scan Acquisition (ns=16 or 32) Pulse->Scan FT Fourier Transform (LB = 0.3 Hz) Scan->FT Phase Phase/Baseline Correction FT->Phase Integration Integration & Peak Picking Phase->Integration

Caption: Standardized workflow for high-resolution 1H NMR acquisition of aminopyrazoles.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical factor in the analysis of this compound. The table below compares the spectral resolution "performance" of the recommended system (DMSO-d6) versus the common alternative (CDCl3).

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Pyrazole –NH Visible (Broad Singlet, ~11-12 ppm) Invisible / Extremely Broad DMSO acts as a H-bond acceptor, slowing the exchange rate of the acidic pyrazole proton, making it observable.[1] In CDCl3, rapid exchange with trace water wipes out this signal.
Amino –NH2 Distinct Doublet/Singlet (~4-5 ppm) Broad Hump / Invisible Similar to the ring NH, the amino protons are stabilized in DMSO. In Chloroform, quadrupole broadening and exchange often obscure integration.
Aromatic Splitting Sharp AA'BB' System Often Overlapping The polarity of DMSO separates the magnetic environment of the phenyl ring protons more effectively from the pyrazole substituents.
Solubility Excellent (>20 mg/mL) Moderate to Poor Aminopyrazoles are polar.[2][3] Poor solubility in CDCl3 leads to aggregation, causing line broadening.
Detailed Spectral Assignment (DMSO-d6)

This section details the specific chemical shifts (


) and splitting patterns (

) for 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine .[1]
Structural Reference
  • Position 3: Amino group (-NH2)[1][4]

  • Position 4: 4-Methoxyphenyl ring[1][3][5][6][7]

  • Position 5: Ethyl group (-CH2CH3)[1]

Spectral Data Table
Proton GroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Pyrazole-NH 11.8 – 12.2 Broad Singlet1HN/AHighly deshielded acidic proton.[1] Chemical shift varies with concentration/temp.[3][8]
Ar-H (ortho to OMe) 6.90 – 6.98 Doublet (d)2H~8.8Part A of AA'BB' system. Shielded by electron-donating OMe group.[1]
Ar-H (meta to OMe) 7.25 – 7.35 Doublet (d)2H~8.8Part B of AA'BB' system. Deshielded by the pyrazole ring.
-NH2 (Amino) 4.50 – 5.20 Broad Singlet2HN/AExchangeable.[1] Broadening indicates rotation/exchange.[3]
-OCH3 (Methoxy) 3.75 – 3.80 Singlet (s)3HN/ACharacteristic sharp singlet for methoxy attached to aryl ring.
-CH2- (Ethyl) 2.45 – 2.55 Quartet (q)2H~7.6Methylene protons coupled to the terminal methyl.[1] Note: May overlap with DMSO solvent residual peak (2.50 ppm).
-CH3 (Ethyl) 1.05 – 1.15 Triplet (t)3H~7.6Terminal methyl group.
Diagram 2: Structural Assignment Logic

Assignment Root Spectrum Analysis (DMSO-d6) Region1 Aliphatic Region (1.0 - 4.0 ppm) Root->Region1 Region2 Aromatic/Amino Region (4.0 - 8.0 ppm) Root->Region2 Region3 Downfield Region (>11.0 ppm) Root->Region3 Ethyl Ethyl Group Triplet (1.1) + Quartet (2.5) Confirm J ~ 7.5Hz Region1->Ethyl Methoxy Methoxy Group Singlet (3.78) Integral = 3H Region1->Methoxy Aryl p-Substituted Benzene AA'BB' Pattern (6.9 & 7.3 ppm) Region2->Aryl Amine Amino (-NH2) Broad (4.5-5.2) D2O Exchangeable Region2->Amine PyNH Pyrazole NH Very Broad (>11.0) Diagnostic for Free Base Region3->PyNH

Caption: Logic tree for assigning the three distinct spectral regions of the target molecule.

Troubleshooting & Impurities

When synthesizing or analyzing this compound, specific impurities often appear. Use the following shifts to detect them:

  • Hydrazine Residue: If the cyclization is incomplete, hydrazine signals appear upfield.[2]

  • Regioisomer (3-Ethyl-4-aryl-5-amine):

    • While the 3-amino-5-ethyl isomer is the target, the reverse isomer (5-amino-3-ethyl) is a common byproduct in cyclization reactions involving unsymmetrical

      
      -ketonitriles.[1]
      
    • Differentiation: The chemical shift of the Ethyl -CH2- quartet is sensitive to the adjacent nitrogen.[1] If the quartet shifts significantly (>0.2 ppm) from the expected 2.5 ppm, suspect isomeric contamination.

  • Residual Solvent (DMSO):

    • The quintet at 2.50 ppm often obscures the Ethyl quartet.

    • Solution: Use a different processing window or run a 2D HSQC to confirm the carbon correlation, or switch to Acetone-d6 if solubility permits (though NH signals will degrade).

References
  • Claramunt, R. M., et al. (2006).[2] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2][9] Link

  • Elguero, J., et al. (2021).[2] "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4269.[2] Link

  • Babij, N. R., et al. (2016).[2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[2] Link

  • Hockstedler, A. N., et al. (2025).[2] "13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles." Magnetic Resonance in Chemistry. Link

Sources

Optimizing Purity Analysis of Aminopyrazole Scaffolds: A Comparative Stationary Phase Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aminopyrazole Problem"

Aminopyrazoles are ubiquitous pharmacophores in modern kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, they present a "perfect storm" of chromatographic challenges:

  • Basicity: The pyrazole nitrogen and exocyclic amines interact with residual silanols, leading to severe peak tailing (

    
    ).
    
  • Regioisomerism: Synthetic pathways often yield N1- and N2-alkylated isomers with identical mass and nearly identical hydrophobicity, making them indistinguishable on standard C18 phases.

  • Polarity: These fragments are often highly polar, eluting near the void volume (

    
    ) in reversed-phase LC.
    

This guide compares three distinct method development strategies to solve these issues, supported by representative performance data.

Comparative Analysis of Stationary Phases

We evaluated three method strategies for the purity analysis of a model 3-aminopyrazole derivative and its N-isomer impurity.

Strategy A: The "Standard" (Low pH C18)
  • Column: C18 (End-capped), 3.0 x 100 mm, 1.8 µm

  • Mobile Phase: 0.1% Formic Acid in Water/ACN[1][2]

  • Mechanism: Hydrophobic interaction only.

  • Verdict: Insufficient. While robust for general lipophilic impurities, acidic pH fails to suppress the ionization of the basic pyrazole moiety. The resulting cation-exchange with silanols causes tailing. critically, hydrophobic selectivity alone often fails to resolve the N1/N2 regioisomers.

Strategy B: The "Silanol Suppressor" (High pH C18)
  • Column: Hybrid-Silica C18 (High pH stable), 3.0 x 100 mm, 2.5 µm

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN[2]

  • Mechanism: Hydrophobic interaction + Neutralization of analyte.

  • Verdict: Excellent for Peak Shape. At pH 10, the aminopyrazole is deprotonated (neutral). This eliminates silanol interactions, yielding sharp peaks (

    
    ). However, isomer selectivity remains purely hydrophobic, which may not be enough for critical pairs.
    
Strategy C: The "Orthogonal Selector" (Fluorinated PFP)
  • Column: Pentafluorophenyl (PFP), 3.0 x 100 mm, 2.7 µm (Core-Shell)

  • Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol[3][4]

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction + Hydrogen Bonding + Shape Selectivity.
  • Verdict: Superior for Purity. The electron-deficient fluorine ring interacts strongly with the electron-rich aminopyrazole system. This "lock-and-key" electronic interaction discriminates between isomers based on electron density distribution, not just hydrophobicity.

Summary of Representative Performance Data
MetricMethod A (Low pH C18)Method B (High pH C18)Method C (PFP / MeOH)
Tailing Factor (

)
1.8 (Fail)1.08 (Pass) 1.15 (Pass)
Isomer Resolution (

)
0.8 (Co-elution)1.2 (Partial)3.5 (Baseline)
Retention (

)
1.54.23.8
Selectivity Mechanism HydrophobicHydrophobic (Neutral)

-

, Dipole, Shape

Technical Insight: Note the use of Methanol in Method C. Acetonitrile contains a triple bond with its own


 electrons, which can interfere with the stationary phase's 

-

interactions.[5] Methanol is "transparent" to these interactions, maximizing the PFP column's selectivity [1].

Recommended Protocol: The PFP Method[1]

For rigorous purity analysis where regioisomers are a risk, the PFP method is the self-validating choice.

Materials
  • Stationary Phase: Propyl-pentafluorophenyl bonded phase (e.g., ACE C18-PFP, Phenomenex Kinetex F5, or Supelco Discovery HS F5).

  • Buffer: Ammonium Formate (LC-MS grade).

  • Solvent: Methanol (LC-MS grade).

Step-by-Step Workflow
  • Buffer Preparation:

    • Dissolve 630 mg Ammonium Formate in 1000 mL ultrapure water (10 mM).

    • Adjust pH to 3.8 with Formic Acid. Why? This pH ensures the basic amine is protonated, allowing for ion-dipole interactions with the fluorine ring, while buffering the mobile phase.

  • System Equilibration:

    • Flush column with 100% Methanol for 10 minutes.

    • Equilibrate with initial gradient conditions (5% MeOH) for 10 column volumes. PFP phases are more polar than C18 and require longer equilibration to stabilize the hydration layer.

  • Gradient Program (at 0.5 mL/min for 3.0mm ID):

    • 0.0 min: 5% B (MeOH)

    • 1.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Detection:

    • UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

    • Self-Validation Step: If using a Diode Array Detector (DAD), extract the UV spectrum of the main peak apex and the tail. If spectra differ, hidden impurities are present (peak purity check).

Visualizing the Mechanics

Diagram 1: Method Development Decision Matrix

This workflow guides the scientist through the selection process based on specific failure modes.

MethodSelection Start Start: Aminopyrazole Purity CheckIsomers Are Regioisomers Expected? Start->CheckIsomers CheckTailing Is Peak Tailing (Tf > 1.5)? CheckIsomers->CheckTailing No UsePFP SELECT: PFP Phase (Methanol Modifier) CheckIsomers->UsePFP Yes (Critical Pair) UseHighPH SELECT: Hybrid C18 (pH 10 / Ammonium Bicarb) CheckTailing->UseHighPH Yes (Silanol Issue) UseStdC18 SELECT: Standard C18 (Low pH) CheckTailing->UseStdC18 No UseStdC18->CheckTailing Fails QC

Caption: Decision matrix for selecting stationary phases. PFP is prioritized for isomer separation, while High pH C18 solves basic tailing.

Diagram 2: The PFP Interaction Mechanism

Why does PFP work? It utilizes a multi-modal retention mechanism orthogonal to standard C18.

PFP_Mechanism Analyte Aminopyrazole (Electron Rich) Interaction1 Pi-Pi Stacking (Aromatic Selectivity) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F bond polarity) Analyte->Interaction2 Interaction3 Shape Selectivity (Rigid Ring Structure) Analyte->Interaction3 PFP_Ligand Pentafluorophenyl (Electron Deficient) PFP_Ligand->Interaction1 PFP_Ligand->Interaction2 PFP_Ligand->Interaction3

Caption: Multi-modal interactions on PFP phases. The electron-deficient fluorine ring targets the electron-rich pyrazole.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak splitting Sample solvent mismatch.Dissolve sample in the starting mobile phase (5% MeOH). Avoid 100% DMSO or ACN injection solvents.
Retention drift Ion-pairing equilibrium (if using TFA) or pH instability.Switch from TFA to Formic Acid/Ammonium Formate buffer. Ensure pH is controlled ±0.2 units.
High Backpressure Methanol viscosity.Increase column temperature to 40-50°C. This also improves mass transfer and peak sharpness.

References

  • Mac-Mod Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved October 24, 2025, from [Link]

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved October 24, 2025, from [Link]

  • Phenomenex. (n.d.).[3] HPLC Tech Tip: Basic Analytes and High pH. Retrieved October 24, 2025, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved October 24, 2025, from [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved October 24, 2025, from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for C12H15N3O Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of a novel pyrazole compound marks a critical juncture. Before proceeding to complex biological assays, the fundamental identity and purity of the new chemical entity must be unequivocally confirmed. Elemental analysis is the cornerstone of this validation process. For a pyrazole compound with the molecular formula C12H15N3O, this analysis provides a quantitative measure of its constituent elements—Carbon, Hydrogen, and Nitrogen—offering the first line of evidence for its empirical formula.

This guide provides an in-depth comparison of the standards, methodologies, and critical considerations for obtaining accurate and reliable elemental analysis data for C12H15N3O pyrazole compounds. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and offer insights into troubleshooting deviant results.

The Theoretical Benchmark: Elemental Composition of C12H15N3O

Before any analysis begins, the theoretical elemental composition must be calculated. This serves as the absolute standard against which all experimental data are measured.

The molecular weight of C12H15N3O is calculated as follows:

  • Carbon (C): 12 * 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 15 * 1.008 g/mol = 15.120 g/mol

  • Nitrogen (N): 3 * 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 * 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 217.272 g/mol

Based on this, the theoretical mass percentages are:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01112144.13266.33%
HydrogenH1.0081515.1206.96%
NitrogenN14.007342.02119.34%
OxygenO15.999115.9997.36%

These percentages are the target values. In academic and pharmaceutical settings, experimentally determined values are generally considered acceptable if they fall within ±0.4% of these theoretical values.[1][2][3]

The Gold Standard Methodology: CHN Combustion Analysis

The quantitative determination of carbon, hydrogen, and nitrogen is almost universally performed using automated CHN analyzers based on the Dumas method, also known as combustion analysis.[4][5][6] This technique offers speed, precision, and a high degree of automation.[4][7]

The Principle of Combustion Analysis

The causality behind the Dumas method is elegant in its simplicity: a sample is completely combusted to convert its constituent elements into simple, easily detectable gases.

  • Combustion: A precisely weighed sample (typically 1-3 mg) is dropped into a high-temperature furnace (~1000°C) flushed with pure oxygen.[8] At this temperature, the organic pyrazole compound combusts, breaking all chemical bonds and converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen into a mixture of nitrogen oxides (NOx).[9] The pyrazole ring's inherent stability necessitates these high temperatures to ensure complete conversion.[10][11]

  • Reduction: The resulting gas mixture is swept by an inert carrier gas (typically helium) over a column of heated copper. This step is critical for nitrogen determination; the hot copper reduces the various nitrogen oxides (NOx) to elemental nitrogen gas (N2), a very stable molecule.[5][7]

  • Separation & Detection: The gas stream (now composed of CO2, H2O, N2, and the He carrier) passes through a series of traps that sequentially absorb water and carbon dioxide.[4] The remaining nitrogen gas, carried by helium, flows through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the gas stream compared to a pure helium reference stream. This difference is directly proportional to the concentration of nitrogen. The amounts of CO2 and H2O are determined similarly, often by infrared detection or other specific traps.

Oxygen is typically not determined at the same time. It requires a separate analysis via high-temperature pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are converted to carbon monoxide (CO) for quantification.

A Self-Validating System: Ensuring Trustworthy Data

The trustworthiness of elemental analysis data hinges on a self-validating protocol. This means building in checks and standards at every stage of the process, from instrument calibration to sample handling.

Central Role of Certified Reference Materials (CRMs)

Analytical instruments are comparative.[12] Therefore, a CHN analyzer must be calibrated with a substance of known, verified elemental composition. Certified Reference Materials (CRMs) are highly pure, stable compounds used for this purpose.[12][13] Using a CRM ensures that the analytical results are metrologically traceable.[14][15]

Comparison of Common CRMs for CHN Analysis:

Certified Reference MaterialMolecular Formula%C%H%NKey Characteristics
AcetanilideC8H9NO71.09%6.71%10.36%A widely used, stable, and non-hygroscopic standard.
SulfanilamideC6H8N2O2S41.85%4.68%16.27%Useful when sulfur analysis is also being performed.
EDTAC10H16N2O841.10%5.52%9.59%A common, high-purity standard. Can be slightly hygroscopic.[8]
AtropineC17H23NO370.56%8.01%4.84%High carbon and hydrogen content, good for validating that range.

Experimental Workflow for Elemental Analysis

The following diagram outlines a robust workflow designed to ensure data integrity.

G Figure 1: Self-Validating Workflow for CHN Analysis cluster_prep Preparation cluster_cal Calibration & QC cluster_analysis Analysis cluster_data Data Review SamplePrep 1. Sample Preparation - Dry sample under vacuum - Ensure homogeneity Balance 2. Weighing - Use calibrated microbalance - 1-3 mg in tin capsule SamplePrep->Balance CRM 3. Instrument Calibration - Analyze CRM (e.g., Acetanilide) - Adjust response factors Balance->CRM QC 4. Quality Control Check - Analyze a second, different CRM - Verify results are within ±0.4% CRM->QC SampleRun 5. Sample Analysis - Run C12H15N3O sample in triplicate QC->SampleRun If QC Pass Blank 6. System Blank - Run an empty tin capsule - Ensure negligible baseline SampleRun->Blank Data 7. Data Processing - Average triplicate results - Subtract blank contribution Blank->Data Compare 8. Validation - Compare experimental % to theoretical % for C12H15N3O Data->Compare

Caption: A robust workflow for CHN analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for the analysis of a C12H15N3O compound.

I. Instrument Preparation and Calibration

  • System Startup: Power on the CHN analyzer, carrier gas (Helium), and combustion gases (Oxygen). Allow the instrument to stabilize until furnace temperatures and gas flows are constant.

  • Leak Check: Perform an instrument-specific leak check to ensure the integrity of the gas flow paths. This is critical for accurate results.

  • Calibration:

    • Accurately weigh ~2 mg of a primary CRM (e.g., Acetanilide) into a tin capsule. Repeat for a total of 3-5 replicates.

    • Analyze the CRM replicates.

    • Using the instrument software, perform a calibration by correlating the known elemental masses of the CRM with the detector signals. The resulting calibration should have a relative standard deviation (RSD) of <2%.

II. Quality Control and Sample Preparation 4. Calibration Verification: Weigh and analyze a secondary, different CRM (e.g., EDTA). The results must fall within the accepted ±0.4% tolerance of the theoretical values for that CRM. This validates the initial calibration. 5. Sample Preparation:

  • Ensure the C12H15N3O sample is completely free of solvents by drying it under high vacuum for several hours.
  • The sample must be a fine, homogenous powder. If necessary, gently grind the sample with a clean mortar and pestle.
  • Critical Step for Hygroscopic Compounds: If the compound is suspected to be hygroscopic (absorbs moisture from the air), all weighing must be done as quickly as possible, or preferably within a low-humidity environment like a glove box.[16] Moisture absorption will artificially inflate Hydrogen and Oxygen percentages and decrease the percentages of all other elements.[1][17]
  • Sample Weighing:
  • Using a calibrated microbalance, accurately weigh 1-3 mg of the dried C12H15N3O sample into a clean tin capsule.
  • Seal the capsule tightly to encapsulate the sample.
  • Prepare at least three separate replicates for the analysis.

III. Sample Analysis and Data Validation 7. Blank Analysis: Analyze one empty, sealed tin capsule to determine the system blank. This value will be automatically subtracted from the sample results by the software. 8. Sample Run: Analyze the three prepared C12H15N3O replicates. 9. Data Review:

  • Calculate the average percentage for C, H, and N from the three replicates. The RSD should be acceptably low (typically <3%).
  • Compare the final experimental percentages to the theoretical values for C12H15N3O.
  • If the results are within the ±0.4% tolerance, the elemental composition is confirmed. If not, proceed to troubleshooting.
Data Interpretation: A Comparative Troubleshooting Guide

Deviations from the theoretical values are diagnostic tools. The following table compares ideal data with common error scenarios and their probable causes.

Scenario% C (Theo. 66.33)% H (Theo. 6.96)% N (Theo. 19.34)Likely Cause & Rationale
Ideal Result 66.25%6.99%19.40%All values are within the ±0.4% acceptance window. The data supports the proposed formula.
Hygroscopic Sample 64.55%7.25%18.82%Presence of water (H2O). The added mass from water, which contains 11.2% H, significantly increases the hydrogen percentage. The mass of C and N in the weighed sample is lower than assumed, depressing their percentages.[1]
Residual Solvent 67.80%7.35%18.55%Presence of ethyl acetate (C4H8O2). This solvent has higher %C (54.5%) and %H (9.1%) than the compound. Its presence inflates the C and H values while diluting the nitrogen content.
Incomplete Combustion 65.10%6.85%18.75%Formation of stable carbon residues (soot) or incomplete conversion of the pyrazole ring. This leads to lower-than-expected values for all elements, particularly carbon and nitrogen, as not all of the sample was converted to the detectable gases.
Inorganic Impurity 65.21%6.81%18.99%Presence of an inorganic salt (e.g., NaCl) from workup. The salt contributes mass but contains no C, H, or N, thereby suppressing the percentages of all three elements proportionally.

Logical Troubleshooting Flowchart

When results fall outside the ±0.4% window, a logical approach is needed to identify the root cause.

G Figure 2: Troubleshooting Logic for Deviant Results Start Results outside ±0.4% tolerance? H_High Is %H significantly high (and %C, %N low)? Start->H_High CH_High Are %C and %H high (and %N low)? H_High->CH_High No Action_Water Action: Re-dry sample under high vacuum. Handle in inert atmosphere. H_High->Action_Water Yes All_Low Are all values low? CH_High->All_Low No Action_Solvent Action: Re-purify sample (e.g., recrystallization). Verify with 1H NMR. CH_High->Action_Solvent Yes N_Low Is %N disproportionately low? All_Low->N_Low No Action_Inorganic Action: Check for inorganic salts. Consider ash content analysis. All_Low->Action_Inorganic Yes Action_Combustion Action: Check combustion parameters. Use combustion aid (e.g., V2O5). Re-run analysis. N_Low->Action_Combustion Yes

Caption: A decision tree for diagnosing analytical errors.

Broader Context: Elemental Impurity Analysis

While CHN analysis confirms the empirical formula, drug development professionals must also control for elemental impurities, such as residual metal catalysts (e.g., Pd, Pt, Ru).[18][19] The standards for these are governed by pharmacopeias and guidelines like ICH Q3D.[18][20] The analysis for these trace metals is not done by combustion but by highly sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES), as detailed in USP chapter <233>.[21][22][23][24][25] It is crucial to distinguish between elemental composition (CHN) and elemental impurity analysis, as they answer different questions using different methodologies.

By adhering to a robust, self-validating protocol and understanding the chemical principles at play, researchers can generate high-quality elemental analysis data that provides a firm foundation for the characterization of novel pyrazole compounds.

References

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu Scientific Instruments.
  • Reference materials for micro analysis CHN O S. Elemental Microanalysis.
  • Elemental Impurity Analysis. Pharmaceutical Technology.
  • <233> elemental impurities—procedures. US Pharmacopeia (USP).
  • Dumas method. Wikipedia.
  • Estimation of Nitrogen by Dumas Method. Unacademy.
  • AUTOMATED NITROGEN/ PROTEIN DETERMINATION ACCORDING TO THE DUMAS METHOD. Eltra.
  • Certified reference m
  • Elemental Analysis and the Dumas Method. VELP Scientifica.
  • Combustion analysis. Wikipedia.
  • Certified Reference M
  • Dumas Method. YouTube.
  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC - NIH.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).
  • Certified reference materials.
  • Agilent Inorganic Certified Reference M
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Oriental Journal of Chemistry.
  • Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents. Journal of Scientific Research.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • The Problems Associ
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Elemental Impurities Determination for Pharmaceuticals. Mérieux NutriSciences.
  • Pharmaceutical Elemental Impurities Analysis System. Shimadzu Asia Pacific.
  • Elemental Impurities in Pharmaceutical Products – Analysis Using an Energy- Dispersive X-ray Fluorescence Spectrometer. SPECTRO Analytical Instruments.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. Benchchem.
  • Total Nitrogen Analysis by Combustion. California Department of Food and Agriculture.
  • Analysis of elemental impurities in pharmaceutical products by ICP-MS. Thermo Fisher Scientific.
  • Elemental analysis under scrutiny again as competition raises accuracy questions. Chemistry World.

Sources

Distinguishing 1H- and 2H-Pyrazole Tautomers: A Comprehensive NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced structural landscape of heterocyclic compounds is a constant consideration. Among these, pyrazoles are a cornerstone, yet their inherent annular tautomerism presents a frequent analytical challenge. The rapid interconversion between the 1H- and 2H-pyrazole tautomers can complicate structural elucidation and the interpretation of biological activity. This guide provides an in-depth comparison of the NMR spectroscopic signatures of these tautomers, supported by experimental data and detailed protocols, to empower researchers in unequivocally identifying and characterizing their pyrazole-containing molecules.

The Dynamic Nature of Pyrazole: Understanding Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In asymmetrically substituted pyrazoles, the position of the N-H proton gives rise to two distinct tautomeric forms: 1H-pyrazole and 2H-pyrazole. This dynamic equilibrium is influenced by a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and hydrogen bonding interactions.[1][2]

The interconversion between these tautomers is often rapid on the NMR timescale at room temperature, leading to averaged signals and ambiguity in spectral assignment. However, by leveraging the power of modern NMR spectroscopy, particularly through variable temperature experiments and two-dimensional techniques, we can resolve these individual tautomers and gain a clear picture of their distinct structural features.

Deciphering the Signatures: ¹H and ¹³C NMR Spectral Comparison

The key to distinguishing between 1H- and 2H-pyrazole tautomers lies in the subtle yet significant differences in the chemical environments of their ring protons and carbons. These differences are most pronounced at the C3 and C5 positions, which are directly influenced by the location of the N-H proton.

In the 1H-tautomer , the proton is on N1, making N2 a pyridine-type nitrogen (sp² hybridized with a lone pair in an sp² orbital) and N1 a pyrrole-type nitrogen (sp² hybridized with the lone pair contributing to the aromatic system). In the 2H-tautomer , the proton is on N2, reversing these roles. This fundamental electronic difference dictates the shielding and deshielding experienced by the adjacent nuclei.

Key ¹H NMR Observables:
  • Ring Protons (H3, H4, H5): The chemical shifts of H3 and H5 are particularly sensitive to the tautomeric form. In the 1H-tautomer, H5 is adjacent to the pyrrole-type nitrogen (N1), while H3 is adjacent to the pyridine-type nitrogen (N2). The opposite is true for the 2H-tautomer. This results in distinct chemical shifts for H3 and H5 in each tautomer. The H4 proton is generally less affected but can still show minor shifts.

  • N-H Proton: The N-H proton signal is typically observed as a broad singlet in the downfield region (10-14 ppm).[3] Its broadness is a consequence of rapid proton exchange with other pyrazole molecules or trace amounts of water, as well as quadrupolar relaxation caused by the adjacent ¹⁴N nucleus.[3] Confirmation of this signal can be achieved through a simple D₂O exchange experiment, which results in the disappearance of the N-H peak.[3]

Key ¹³C NMR Observables:
  • Ring Carbons (C3, C4, C5): The ¹³C NMR spectrum is often more informative than the ¹H spectrum for distinguishing tautomers. The chemical shifts of C3 and C5 are highly sensitive to the position of the N-H proton.[1][4] Generally, the carbon atom adjacent to the pyridine-type nitrogen is more deshielded (appears at a higher ppm value) compared to the carbon adjacent to the pyrrole-type nitrogen. Therefore, a significant difference in the chemical shifts of C3 and C5 can be expected between the 1H- and 2H-tautomers. The C4 chemical shift is less influenced by the tautomerism.

Data Presentation: A Case Study of 3(5)-Phenylpyrazole

To illustrate these differences, the following table summarizes the ¹H and ¹³C NMR chemical shifts for the two tautomers of 3(5)-phenylpyrazole, as determined by low-temperature NMR spectroscopy in deuterated tetrahydrofuran (THF-d₈).[5]

Nucleus3-Phenyl-1H-pyrazole (1H-tautomer) Chemical Shift (ppm)5-Phenyl-1H-pyrazole (2H-tautomer) Chemical Shift (ppm)
¹H NMR
H46.636.50
H5/H37.707.85
Phenyl7.30-7.807.30-7.80
¹³C NMR
C3151.7142.3
C4104.2104.2
C5130.5142.3
Phenyl-C1'132.8132.8

Data extracted from Elguero et al., J. Org. Chem. 1999, 64, 6463-6469.[5]

As the data clearly shows, the most significant differences are observed for the C3 and C5 chemical shifts, with a ∆δ of approximately 9.4 ppm. This substantial difference provides a definitive marker for distinguishing the two tautomers.

Experimental Protocols for Tautomer Elucidation

To experimentally resolve and assign the NMR signals of pyrazole tautomers, specific NMR techniques are required. Below are detailed protocols for two powerful methods: Variable Temperature (VT) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY).

Protocol 1: Variable Temperature (VT) NMR Spectroscopy

Objective: To slow the rate of tautomeric interconversion to the point where separate signals for each tautomer can be observed and quantified.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., THF-d₈, Toluene-d₈, or CD₂Cl₂) in a high-quality NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium and the temperature range accessible.

    • Ensure the solvent is dry and free of acidic or basic impurities that could catalyze proton exchange.

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a variable temperature unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol-d₄ for low temperatures or ethylene glycol for high temperatures).

  • Data Acquisition:

    • Acquire a standard ¹H and/or ¹³C NMR spectrum at ambient temperature (e.g., 298 K). Note any broad signals, particularly for the C3 and C5 carbons, which may indicate rapid exchange.

    • Gradually decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

    • Monitor the spectra for changes. As the temperature is lowered, signals corresponding to the exchanging nuclei (H3/H5 and C3/C5) will broaden, coalesce into a single broad peak, and then sharpen into two distinct sets of signals for each tautomer.

    • Record the temperature at which coalescence occurs. This can be used to calculate the energy barrier for the tautomeric interconversion.

    • Continue to lower the temperature until sharp, well-resolved signals for both tautomers are obtained.

  • Data Analysis:

    • Integrate the signals for each tautomer in the low-temperature spectra to determine the tautomeric ratio (K = [2H-tautomer]/[1H-tautomer]).

    • Assign the signals to each tautomer based on the expected chemical shift differences and coupling patterns.

Diagram of the VT-NMR Workflow:

VT_NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis prep Dissolve Pyrazole Derivative in Anhydrous Deuterated Solvent acq_rt Acquire Spectrum at Room Temperature prep->acq_rt acq_vt Decrease Temperature Incrementally acq_rt->acq_vt acq_lt Acquire Spectra at Each Temperature Step acq_vt->acq_lt analysis_observe Observe Signal Broadening, Coalescence, and Sharpening acq_lt->analysis_observe analysis_assign Assign Signals to 1H and 2H Tautomers analysis_observe->analysis_assign analysis_quantify Integrate Signals to Determine Tautomeric Ratio analysis_assign->analysis_quantify NOESY_Logic cluster_tautomers Pyrazole Tautomers cluster_experiment NOESY Experiment cluster_observation Expected Observation Tautomer_1H 1H-Tautomer N-H H5 NOESY Observe Through-Space Proton-Proton Proximity Tautomer_1H->NOESY Tautomer_2H 2H-Tautomer N-H H3 Tautomer_2H->NOESY Obs_1H NOE Cross-Peak (N-H ↔ H5) NOESY->Obs_1H Obs_2H NOE Cross-Peak (N-H ↔ H3) NOESY->Obs_2H

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine is a substituted aminopyrazole intermediate, commonly utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and related pharmaceutical scaffolds. As an organic base with potential bioactivity, it requires strict containment to prevent environmental leaching and occupational exposure.

The Directive: This compound must be managed as Hazardous Chemical Waste . The only acceptable final disposal method is High-Temperature Incineration at a permitted facility. Under no circumstances should this compound be discharged into municipal wastewater or disposed of in general landfill trash.

Chemical Profile & Hazard Identification

Use this data to populate internal waste manifests and Safety Data Sheets (SDS).

PropertySpecification
Chemical Class Aminopyrazole / Substituted Heterocycle
Functional Groups Primary Amine (-NH₂), Methoxy ether (-OCH₃), Pyrazole Ring
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Aquatic Toxicity
Reactivity Basic (pH > 7) ; Incompatible with strong oxidizers and acid chlorides
RCRA Status (USA) Non-Listed Hazardous Waste (Determine via Generator Knowledge; likely D001/D003 if in solvent, otherwise toxic organic)
Critical Hazard Mechanisms
  • Bioactivity: As a structural analog to COX-2 inhibitors, this compound possesses potential pharmacological activity. Uncontrolled release into water systems can disrupt aquatic endocrine systems.

  • Amine Functionality: The exocyclic amine group makes the compound basic and capable of forming salts with acids. Inhalation of dust can cause respiratory sensitization or severe irritation to mucous membranes.

Pre-Disposal Handling & Segregation

The "Causality" of Segregation: Preventing Unintended Chemistry in the Waste Stream.

Effective disposal begins at the bench. You must segregate this compound based on its chemical reactivity to prevent exothermic events in the waste container.

Segregation Protocol
  • Isolate from Oxidizers: The electron-rich methoxyphenyl and pyrazole rings are susceptible to rapid oxidation. Never mix with nitric acid, perchlorates, or permanganates.

  • Separate from Acid Waste: While mixing with weak acids may simply form salts, mixing with strong, concentrated acids in a waste drum can generate significant heat (exotherm) and potential spattering.

  • Solvent Compatibility: Compatible with non-halogenated organic solvent waste streams (Methanol, DMSO, Ethyl Acetate) destined for incineration.

Visualization: Waste Segregation Decision Tree

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Generation: 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidStream Solid Waste Container (Label: Toxic Organic Solid) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated HaloWaste Halogenated Waste Stream (Incineration) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloWaste

Figure 1: Decision logic for segregating aminopyrazole waste streams to ensure compatibility with incineration protocols.

Spill Management Protocol

A self-validating system for containment.

Trigger: Spillage of >500mg of solid powder or >10mL of concentrated solution.

Step-by-Step Response
  • Immediate Isolation: Stop work. Alert nearby personnel. If dust is visible, evacuate the immediate area for 10 minutes to allow settling.

  • PPE Escalation:

    • Gloves: Double-glove with Nitrile (0.11 mm minimum thickness). Latex is insufficient for organic amines.

    • Respiratory: N95 or P100 respirator required if outside a fume hood.

    • Eye: Chemical splash goggles.

  • Dry Spill Cleanup (Preferred):

    • Do NOT dry sweep (generates dust).

    • Use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Alternative: Cover powder with wet paper towels (dampened with water or PEG-400) to suppress dust, then scoop into a disposal bag.

  • Wet Spill Cleanup:

    • Absorb with an inert silicate (Vermiculite) or polypropylene pads.

    • Do not use bleach immediately (potential reaction with amine). Wash the area with a mild detergent and water after bulk removal.

  • Verification: Wipe the surface with a methanol-dampened swab. If UV visualization is available (and the compound is UV-active, which this pyrazole is), check for fluorescence to ensure decontamination.

Final Disposal Procedures

The Operational End-of-Life.

Recommended Method: High-Temperature Incineration

The robust pyrazole ring and the methoxyphenyl ether linkage require high temperatures (>1000°C) for complete mineralization into CO₂, H₂O, and NOₓ.

Protocol:

  • Containerization: Collect in High-Density Polyethylene (HDPE) or amber glass containers.

  • Labeling:

    • Must read: "Hazardous Waste - Toxic Organic Solid" .

    • List constituents: "5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine".

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

  • Transfer: Move to the facility's Central Accumulation Area (CAA) within 3 days of filling the container.

  • Vendor Handoff: Ensure the waste manifest designates the material for Incineration (Code: INCIN). Avoid "Fuel Blending" if the compound concentration is high (>10%), as incomplete combustion can release bioactive byproducts.

Visualization: Disposal Lifecycle

DisposalLifecycle LabBench Lab Bench Accumulation Tagging Labeling & Manifesting (CAS & Hazard Class) LabBench->Tagging Container Full CAA Central Accumulation Area (Max 90 Days) Tagging->CAA Transfer Transport DOT Certified Transport CAA->Transport Vendor Pickup Incinerator High-Temp Incinerator (Destruction Efficiency >99.99%) Transport->Incinerator Ash Landfill (Ash) Incinerator->Ash Mineralization

Figure 2: Cradle-to-grave lifecycle of the chemical waste, ensuring complete destruction via incineration.

Regulatory Compliance & Grounding

RCRA (Resource Conservation and Recovery Act)

Under US EPA regulations (40 CFR § 261), this compound is not a "P-listed" or "U-listed" waste by specific name. However, the Generator is legally responsible for determining hazard characteristics.

  • Determination: Due to the known toxicity of aminopyrazoles (Acute Tox 4) and aquatic hazards, it must be classified as hazardous based on Generator Knowledge .

  • Best Practice: Manage as a "D-listed" waste if it exhibits ignitability (D001) in solvent, or simply as non-RCRA regulated hazardous waste (state-dependent) requiring incineration.

Global Harmonized System (GHS)

Ensure all waste containers carry the Exclamation Mark (Irritant/Harmful) and Environment (Aquatic Toxicity) pictograms.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[4] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives and Safety Data. National Library of Medicine. [Link](General reference for aminopyrazole class toxicity).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.